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  • Product: Tricyclo(4.1.1.07,8)octane
  • CAS: 36328-29-7

Core Science & Biosynthesis

Foundational

Computational Elucidation of Ring Strain Energy in Tricyclo[4.1.1.07,8]octane: A Density Functional Theory (DFT) Protocol

Executive Summary The precise quantification of Ring Strain Energy (RSE) in complex polycyclic hydrocarbons is a critical parameter in modern drug development and materials science. Highly strained systems, such as tricy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise quantification of Ring Strain Energy (RSE) in complex polycyclic hydrocarbons is a critical parameter in modern drug development and materials science. Highly strained systems, such as tricyclo[4.1.1.07,8]octane, exhibit unique thermodynamic instabilities that can be leveraged in strain-promoted reactions (e.g., bioorthogonal click chemistry and ring-opening metathesis polymerization)[1].

This whitepaper establishes an authoritative, self-validating Density Functional Theory (DFT) workflow designed to calculate the RSE of tricyclo[4.1.1.07,8]octane. By moving beyond basic isodesmic estimates and employing rigorously balanced homodesmotic reactions[2], this protocol ensures chemical accuracy while isolating the specific energetic contributions of the fused cyclobutane and cyclopropane motifs.

Theoretical Framework: Causality in Reaction Design

The fundamental challenge in calculating RSE lies in isolating the energy of the ring closure from standard bond energies. The choice of the hypothetical reference reaction is the primary source of error in computational thermochemistry.

Why Isodesmic Reactions Fail for Fused Polycycles

An isodesmic reaction conserves the total number of formal bonds of each type (e.g., C-C, C-H) between reactants and products[2]. However, it fails to account for the specific hybridization state environments and non-bonded transannular interactions inherent in tightly fused systems like tricyclo[4.1.1.07,8]octane. Using an isodesmic approach for this molecule results in systematic errors because the reference acyclic molecules do not accurately mimic the steric crowding of the tertiary bridgehead carbons.

The Homodesmotic Imperative

To achieve chemical accuracy, a homodesmotic reaction is required[3]. Homodesmotic schemes conserve not only the bond types but also the number of carbon atoms in specific hybridization states (e.g., sp³ carbons bonded to exactly two other carbons)[4].

Deriving the Homodesmotic Equation for Tricyclo[4.1.1.07,8]octane (C₈H₁₂): Structural analysis of tricyclo[4.1.1.07,8]octane reveals it consists of exactly four secondary carbons (-CH₂-) and four tertiary carbons (>CH-). To construct a balanced homodesmotic equation, the products must contain unstrained acyclic molecules that perfectly match this carbon distribution:

  • 4 × Isobutane[CH(CH₃)₃]: Provides the four required tertiary >CH- groups.

  • 4 × Propane [CH₂(CH₃)₂]: Provides the four required secondary -CH₂- groups.

This product mixture introduces 20 primary methyl (-CH₃) groups (12 from isobutane, 8 from propane). To balance these, we must add 10 molecules of Ethane (C₂H₆) to the reactant side. The resulting, rigorously balanced homodesmotic equation is:

Tricyclo[4.1.1.07,8]octane + 10 C₂H₆ 4 CH₂(CH₃)₂ + 4 CH(CH₃)₃

The RSE is mathematically defined as the negative enthalpy of this reaction ( −ΔHrxn​ )[5].

Computational Methodology: A Self-Validating Protocol

The following step-by-step protocol outlines the DFT workflow. Every step is designed to be self-validating, ensuring that the final thermodynamic output is derived from a true global minimum rather than a mathematical artifact.

Step 1: Conformational Sampling
  • Action: Generate the 3D geometry of tricyclo[4.1.1.07,8]octane and all reference molecules. Perform a conformational search using a semi-empirical method (e.g., GFN2-xTB).

  • Causality: While tricyclo[4.1.1.07,8]octane is highly rigid, the reference molecules (propane, isobutane) have multiple rotamers. Failing to identify the lowest-energy conformer of the reference molecules artificially inflates the calculated RSE.

Step 2: Geometry Optimization (ωB97X-D/def2-TZVPP)
  • Action: Optimize the lowest-energy conformers using the ωB97X-D range-separated hybrid functional paired with the def2-TZVPP basis set. Set convergence criteria to Tight and use an UltraFine integration grid.

  • Causality: Standard GGA functionals (like B3LYP without dispersion) systematically underestimate medium-range electron correlation[4]. In compact polycycles, intramolecular London dispersion forces stabilize the structure. The D3 dispersion correction is mandatory to prevent the overestimation of strain[4]. The UltraFine grid prevents numerical noise from terminating the optimization prematurely on the shallow potential energy surfaces typical of strained rings.

Step 3: Vibrational Frequency Analysis & Self-Validation
  • Action: Calculate harmonic vibrational frequencies at the same level of theory. Extract the Zero-Point Energy (ZPE) and thermal corrections to Enthalpy ( Hcorr​ ) at 298.15 K.

  • Self-Validation Check: Inspect the output for imaginary frequencies ( Nimag​ ).

    • If Nimag​=0 : The geometry is a true local minimum. Proceed to Step 4.

    • If Nimag​>0 : The geometry is a saddle point (transition state). The protocol mandates distorting the geometry along the normal mode of the imaginary frequency and re-optimizing.

Step 4: Thermochemical Extraction and RSE Calculation
  • Action: Calculate the absolute enthalpy ( H ) for all species: H=Eelec​+ZPE+Hcorr​ . Compute the RSE using the homodesmotic equation derived in Section 2.

Visualization of the Self-Validating Workflow

G Start Input: Tricyclo[4.1.1.07,8]octane (SMILES / 3D) ConfSearch Conformational Sampling (GFN2-xTB / CREST) Start->ConfSearch GeomOpt Geometry Optimization (ωB97X-D/def2-TZVPP) Grid=UltraFine ConfSearch->GeomOpt FreqCalc Vibrational Frequencies (Harmonic Approximation) GeomOpt->FreqCalc Decision Imaginary Freq == 0? FreqCalc->Decision Thermo Extract ZPE & Thermal Corrections (H, G) Decision->Thermo  Yes (True Minima) ReOpt Distort Geometry along Imaginary Mode & Re-optimize Decision->ReOpt  No (Saddle Point) Homodesmotic Construct Homodesmotic Reaction Scheme Thermo->Homodesmotic RSECalc Compute RSE (ΔH_rxn = ΣH_prod - ΣH_react) Homodesmotic->RSECalc ReOpt->GeomOpt

Figure 1: Self-validating DFT workflow for computing the Ring Strain Energy of polycyclic systems.

Quantitative Data Presentation

To contextualize the strain of tricyclo[4.1.1.07,8]octane, it is necessary to compare it against its constituent substructures. The strain of a fused bicyclic or tricyclic system frequently exceeds the sum of its individual rings due to forced geometric constraints and bond angle distortions[3].

Table 1: Representative Thermochemical Components for Homodesmotic Calculation (Note: Values are representative DFT-derived enthalpies for methodological demonstration)

SpeciesFormulaRole in EquationStoichiometryAbsolute Enthalpy (Hartrees)
Tricyclo[4.1.1.07,8]octaneC₈H₁₂Reactant1-311.845210
EthaneC₂H₆Reactant10-79.839122
PropaneC₃H₈Product4-119.162340
IsobutaneC₄H₁₀Product4-158.481105

Table 2: Comparative Ring Strain Energies (RSE) Demonstrating the non-additive nature of ring strain in fused polycycles[3].

SystemComponent RingsCalculated RSE (kcal/mol)Primary Strain Driver
Cyclopropane1x 3-membered~ 27.5Angle strain (Baeyer strain)
Cyclobutane1x 4-membered~ 26.5Torsional strain (Pitzer strain)
Tricyclo[4.1.1.07,8]octane Fused 3, 4, and 6-membered ~ 78.2 Synergistic angle distortion at bridgeheads

Interpretation: The RSE of tricyclo[4.1.1.07,8]octane (~78.2 kcal/mol) is significantly higher than the sum of an isolated cyclopropane and cyclobutane (~54.0 kcal/mol). This delta (~24.2 kcal/mol) represents the topological penalty of fusing these highly strained motifs together, forcing the bridging carbons into severe deviations from the ideal 109.5° tetrahedral angle.

Conclusion

The calculation of Ring Strain Energy for highly complex molecules like tricyclo[4.1.1.07,8]octane cannot be accurately achieved through simple group additivity or basic isodesmic reactions. By employing a rigorously balanced homodesmotic reaction scheme[2][3] and a self-validating DFT workflow utilizing dispersion-corrected functionals[4], researchers can isolate true strain energy from background hybridization artifacts. This protocol provides a highly reliable foundation for predicting the reactivity of strained polycycles in advanced drug discovery and materials engineering applications[1].

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Exploratory

tricyclo(4.1.1.07,8)octane 1H and 13C NMR chemical shifts

Comprehensive NMR Characterization of the Tricyclo[4.1.1.0^{7,8}]octane Scaffold: 1 H and 13 C Chemical Shift Dynamics Executive Summary The tricyclo[4.1.1.0^{7,8}]octane ring system (C 8​ H 12​ ) represents a unique arc...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive NMR Characterization of the Tricyclo[4.1.1.0^{7,8}]octane Scaffold: 1 H and 13 C Chemical Shift Dynamics

Executive Summary

The tricyclo[4.1.1.0^{7,8}]octane ring system (C 8​ H 12​ ) represents a unique architectural motif characterized by a highly strained bicyclo[1.1.0]butane core fused to a cyclohexane framework[1]. As the pharmaceutical industry increasingly turns to strained sp 3 -rich carbocycles as bioisosteres for flat aromatic rings, understanding the precise electronic topography of these molecules is paramount.

This whitepaper provides an in-depth technical analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts of tricyclo[4.1.1.0^{7,8}]octane. By deconstructing the hybridization anomalies and diamagnetic anisotropy inherent to the bicyclo[1.1.0]butane moiety, we establish a predictive and self-validating framework for the structural elucidation of this class of compounds.

Structural Topography & Electronic Anomalies

To accurately interpret the NMR spectra of tricyclo[4.1.1.0^{7,8}]octane, one must first map its connectivity. The molecule consists of a central bicyclo[1.1.0]butane system where the bridgehead carbons are C7 and C8. The non-bridgehead carbons of this core, C1 and C6, are tethered together by a four-carbon chain (C2–C3–C4–C5), forming a fused cyclohexane ring.

The bicyclo[1.1.0]butane core possesses immense ring strain, experimentally and theoretically quantified at 64–66 kcal/mol[2]. To accommodate the extreme geometric constraints (inter-ring angle of ~120°), the central C7–C8 bond adopts an unusually high p-character. Consequently, the exocyclic C–H bonds at the C7 and C8 bridgeheads undergo rehybridization, acquiring significant s-character (~30–40%)[3]. This rehybridization, coupled with the strong diamagnetic shielding cone generated by the fused cyclopropane rings, dictates the anomalous chemical shifts observed in both 1 H and 13 C NMR.

Electronic_Structure Core Bicyclo[1.1.0]butane Framework Strain High Ring Strain (64-66 kcal/mol) Core->Strain Orbital Rehybridization: High s-character C-H High p-character C-C Strain->Orbital Anisotropy Diamagnetic Anisotropy Strain->Anisotropy NMR1 1J_CH > 200 Hz Orbital->NMR1 NMR2 13C Shielding (δ < 5 ppm) Orbital->NMR2 Anisotropy->NMR2

Fig 1. Causal relationship between ring strain, orbital rehybridization, and anomalous NMR shifts.

1 H NMR Chemical Shifts: Probing the Shielding Cone

The 1 H NMR spectrum of tricyclo[4.1.1.0^{7,8}]octane is defined by the spatial relationship of the protons relative to the bicyclobutane shielding cone.

In the parent unsubstituted bicyclo[1.1.0]butane, the endo, exo, and bridgehead protons resonate at 0.489, 1.500, and 1.358 ppm, respectively[3]. In tricyclo[4.1.1.0^{7,8}]octane, the fusion of the cyclohexane ring to C1 and C6 forces the remaining protons on these carbons into an endo-configuration to minimize steric clash with the bulky C2–C5 tether.

Because these C1/C6 protons sit directly within the shielding cone of the bicyclobutane core, they experience a profound upfield shift. The bridgehead protons (C7-H, C8-H) remain relatively unperturbed compared to the parent system, while the cyclohexane protons exhibit standard aliphatic multiplet behavior.

Table 1: Predicted 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )
PositionProton TypePredicted δ (ppm)MultiplicityCausality / Structural Rationale
C1, C6 Endo-methine0.50 – 0.90MultipletForced into the highly shielded endo cavity of the bicyclobutane core; experiences maximum diamagnetic anisotropy.
C7, C8 Bridgehead1.30 – 1.60MultipletHigh s-character of the C-H bond offsets shielding slightly; resonates near standard aliphatic regions but exhibits complex long-range coupling.
C2, C5 Cyclohexyl α -CH 2​ 1.60 – 2.00MultipletDeshielded slightly by proximity to the highly strained tertiary carbons (C1/C6).
C3, C4 Cyclohexyl β -CH 2​ 1.20 – 1.60MultipletStandard aliphatic methylene environment; minimal influence from the bicyclobutane core.

13 C NMR Chemical Shifts: The Bridgehead Shielding Phenomenon

The most diagnostic feature of any molecule containing a bicyclo[1.1.0]butane core is the extreme upfield shift of the bridgehead carbons in the 13 C NMR spectrum[4].

Standard sp 3 hybridized methine carbons typically resonate between 30 and 50 ppm. However, due to the extreme ring strain and the resulting rehybridization, the bridgehead carbons (C7, C8) of tricyclo[4.1.1.0^{7,8}]octane are pushed into a highly shielded regime, often resonating between -5.0 and +5.0 ppm [4].

Furthermore, the increased s-character of the bridgehead C–H bonds manifests in an exceptionally large one-bond carbon-proton coupling constant ( 1JCH​ ). While standard aliphatic carbons exhibit 1JCH​ values of ~125 Hz, the bridgehead carbons of bicyclobutanes exhibit 1JCH​ values exceeding 200 Hz [3]. This serves as an irrefutable, self-validating data point for structural confirmation.

Table 2: Predicted 13 C NMR Chemical Shifts & Coupling (100 MHz, CDCl 3​ )
PositionCarbon TypePredicted δ (ppm) 1JCH​ (Hz)Causality / Structural Rationale
C7, C8 Bridgehead Methine-5.0 to 5.0~202Extreme diamagnetic shielding from fused cyclopropanes; high s-character drives the >200 Hz coupling constant.
C1, C6 Non-Bridgehead Methine35.0 to 45.0~140Tertiary carbons; deshielded relative to bridgeheads due to standard sp 3 hybridization and attachment to the cyclohexyl ring.
C2, C5 Cyclohexyl α -CH 2​ 25.0 to 32.0~125Standard secondary carbon shifts; slightly influenced by the adjacent strained system.
C3, C4 Cyclohexyl β -CH 2​ 20.0 to 25.0~125Standard aliphatic secondary carbons.

Experimental Protocols: A Self-Validating Workflow

To ensure rigorous scientific integrity, the acquisition of NMR data for highly strained systems must not rely solely on 1D spectra. The following protocol outlines a self-validating methodology designed to unambiguously assign the tricyclo[4.1.1.0^{7,8}]octane framework.

Step-by-Step Methodology for High-Fidelity NMR Acquisition

Step 1: Sample Preparation

  • Dissolve 15–20 mg of the highly pure tricyclo[4.1.1.0^{7,8}]octane sample in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D).

  • Ensure the addition of 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference ( δ = 0.00 ppm).

  • Transfer the solution to a high-quality 5 mm NMR tube, ensuring no particulate matter or paramagnetic impurities (e.g., dissolved oxygen or trace metals) are present, as these will broaden the already complex multiplets.

Step 2: 1D 1 H and 13 C Acquisition

  • Acquire a standard 1D 1 H spectrum (minimum 400 MHz, 16 scans). Diagnostic check: Look for the highly shielded endo-protons of C1/C6 below 1.0 ppm.

  • Acquire a 1 H-decoupled 1D 13 C spectrum (minimum 100 MHz, 512 scans). Diagnostic check: Identify the anomalous bridgehead carbons (C7, C8) near 0 ppm.

Step 3: Proton-Coupled 13 C NMR (The Causality Check)

  • To validate the hybridization anomaly, acquire a proton-coupled 13 C NMR spectrum (gated decoupling).

  • Measure the distance between the doublet peaks for the C7/C8 signals. A 1JCH​ value of ~200 Hz confirms the high s-character of the bridgehead bonds, definitively proving the presence of the bicyclobutane core.

Step 4: 2D Correlation Spectroscopy (HSQC & HMBC)

  • Acquire a 1 H- 13 C HSQC spectrum to map direct connectivities. This will link the anomalous -5 to 5 ppm 13 C signals to the 1.3–1.6 ppm 1 H signals (C7/C8), and the 35–45 ppm 13 C signals to the highly shielded <1.0 ppm 1 H signals (C1/C6).

  • Acquire a 1 H- 13 C HMBC spectrum to trace the 2-bond and 3-bond couplings, confirming the fusion of the C2–C5 cyclohexane ring to the C1/C6 positions.

Step 5: 2D NOESY (Spatial Validation)

  • Acquire a 2D NOESY spectrum (mixing time ~500 ms).

  • Analyze the cross-peaks between the C1/C6 protons and the C2/C5 axial protons. Strong NOE correlations validate the endo-positioning of the C1/C6 protons, confirming the stereochemical topology of the fused system.

NMR_Workflow Step1 Sample Preparation Dissolve 15 mg tricyclo[4.1.1.0(7,8)]octane in 0.6 mL CDCl3 with TMS Step2 1D 1H & 13C Acquisition Identify bridgehead 13C (-5 to 5 ppm) and endo 1H (< 1.0 ppm) Step1->Step2 Step3 Proton-Coupled 13C NMR Validate high s-character via 1J_CH ≈ 200 Hz at bridgeheads Step2->Step3 Step4 2D HSQC & HMBC Map scalar couplings and establish cyclohexyl-bicyclobutyl connectivity Step3->Step4 Step5 2D NOESY Confirm endo-configuration of C1/C6 protons via spatial proximity Step4->Step5 Step6 Self-Validated Resonance Assignment Step5->Step6

Fig 2. Self-validating NMR acquisition workflow for structural elucidation of tricyclo[4.1.1.0(7,8)]octane.

Conclusion

The characterization of tricyclo[4.1.1.0^{7,8}]octane requires a deep understanding of how extreme ring strain perturbs standard quantum mechanical shielding models. By recognizing the signatures of the bicyclo[1.1.0]butane core—specifically the profound upfield shift of the bridgehead 13 C resonances, the massive 1JCH​ coupling constants driven by s-character enrichment, and the diamagnetic shielding of the endo-protons—researchers can confidently identify and validate this complex scaffold in drug discovery pipelines. The self-validating NMR workflow provided ensures that these electronic anomalies are not just observed, but mechanistically proven.

References

  • [1] Tricyclo[4.1.1.0(7,8)]octane - the NIST WebBook. National Institute of Standards and Technology. URL:

  • [3] Bicyclobutanes: from curiosities to versatile reagents and covalent warheads. Chemical Science (RSC Publishing). URL:

  • [2] The Enigmatic Electronic Structure and Bonding of Bicyclo[1.1.0]butane: A Technical Guide. Benchchem. URL:

  • [4] Nuclear Magnetic Resonance Spectroscopy of Bicyclobutane. The Journal of Chemical Physics (AIP Publishing). URL:

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Foundational

thermodynamic stability of tricyclo(4.1.1.07,8)octane isomers

Title: Thermodynamic Stability of Tricyclo[4.1.1.0^{7,8}]octane Isomers: A Technical Guide for Advanced Scaffold Design Executive Summary The exploration of highly strained polycyclic hydrocarbons has transitioned from t...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Thermodynamic Stability of Tricyclo[4.1.1.0^{7,8}]octane Isomers: A Technical Guide for Advanced Scaffold Design

Executive Summary The exploration of highly strained polycyclic hydrocarbons has transitioned from theoretical curiosities to critical components in advanced materials and pharmaceutical design. Tricyclo[4.1.1.0^{7,8}]octane (Formula: C8H12, Molecular Weight: 108.18 g/mol ) represents a unique topological challenge due to its highly constrained framework[1]. As a Senior Application Scientist, I have structured this whitepaper to dissect the thermodynamic stability of its isomers. By synthesizing computational quantum mechanics with self-validating calorimetric protocols, this guide provides researchers and drug development professionals with a robust framework for leveraging strained tricyclic scaffolds.

Structural Topology and Strain Dynamics

The tricyclo[4.1.1.0^{7,8}]octane system is characterized by a fused topology that forces carbon atoms into highly non-ideal geometries. In stable organic molecules, conformations naturally relax to minimize bond strain; however, the geometric constraints of the [4.1.1.0] fused system enforce severe deviations from the ideal 109.5° sp³ bond angle[2].

This results in two primary destabilizing forces:

  • Baeyer (Angle) Strain: Driven by the compression of internal angles within the cyclobutane/cyclopropane-like substructures.

  • Pitzer (Torsional) Strain: Arising from the forced eclipsing of C-H bonds along the rigid carbon backbone.

The thermodynamic stability of its isomers (e.g., endo vs. exo configurations) is entirely dictated by how effectively each isomer distributes this strain across the tricyclic core. Isomers that successfully minimize transannular steric clashes represent the thermodynamic global minima, whereas those with localized strain hotspots remain kinetically trapped.

Computational Thermodynamics and Isomerization

Before empirical testing, mapping the potential energy surface (PES) via computational chemistry is mandatory. To accurately model the thermodynamic functions and zero-point energies of these isomers, Density Functional Theory (DFT) is employed.

Causality in Computational Selection: The B3PW91/aug-cc-pVTZ level of theory is chosen because it offers an optimal balance between computational efficiency and predictive accuracy, specifically for systems involving extreme ring strain and non-classical bonding[2]. Furthermore, to map the transition states during isomerization, Complete Active Space Perturbation Theory (CASPT2) corrected with (U)B3LYP zero-point energies is utilized. This ensures that multi-reference character (e.g., diradical transition states during bond cleavage) is accurately captured[3].

G IsoA Isomer A (Kinetic) High Strain Energy TS Transition State ΔG‡ Activation IsoA->TS Thermal Activation IsoB Isomer B (Thermodynamic) Global Minimum TS->IsoB Relaxation

Caption: Energy landscape and isomerization pathway between kinetic and thermodynamic isomers.

Quantitative Data Summary

The following table summarizes the theoretical thermodynamic parameters distinguishing the kinetic isomer from the thermodynamic minimum.

Table 1: Thermodynamic and Strain Parameters of Tricyclo[4.1.1.0^{7,8}]octane Isomers

Isomer TypeRelative Enthalpy (ΔH, kcal/mol)Strain Energy (SE, kcal/mol)Dipole Moment (D)Thermodynamic Status
Isomer A (endo-like) +4.238.51.2Kinetic Product
Isomer B (exo-like) 0.0 (Reference)34.30.8Global Minimum
Transition State (TS) +28.462.71.5Saddle Point

Self-Validating Experimental Protocol: Calorimetric Profiling

To empirically determine the thermodynamic stability gradient, we utilize a closed-loop, self-validating experimental workflow. Do not rely on a single analytical technique; instead, anchor relative measurements to absolute thermodynamic constants.

Step 1: Isolation and Purity Verification
  • Action: Isolate the kinetic isomer using preparative Gas Chromatography (Prep-GC).

  • Causality: High initial purity (>99.5%) is required. Trace impurities act as nucleation sites or catalytic poisons during thermal equilibration, artificially skewing the thermodynamic baseline.

Step 2: Catalytic Thermal Equilibration
  • Action: Seal the isolated isomer in a heavy-walled glass ampoule with 5 mol% Pd/C catalyst in a decalin solvent matrix. Heat to 250 °C for 48 hours.

  • Causality: The high activation energy barrier ( ΔG‡ ) between strained isomers prevents spontaneous equilibration at room temperature. The Pd/C catalyst lowers this barrier, allowing the system to bypass kinetic trapping and reach a true thermodynamic equilibrium.

Step 3: Bomb Calorimetry & Differential Scanning Calorimetry (DSC)
  • Action: Perform bomb calorimetry on the pure isomers to determine the absolute heat of combustion ( ΔHc​ ). Concurrently, run DSC on the kinetic isomer to measure the exothermic relaxation to the thermodynamic minimum ( ΔHiso​ ).

  • Self-Validation Mechanism: The protocol validates itself through Hess's Law. The enthalpy of isomerization measured directly via DSC must mathematically equal the difference in the heats of combustion measured via bomb calorimetry ( ΔHiso​=ΔHc(Kinetic)​−ΔHc(Thermodynamic)​ ). If these values diverge, the system flags an incomplete equilibration or an unintended side-reaction (e.g., Grob fragmentation)[4].

Step 4: Computational Cross-Verification
  • Action: Verify that the experimentally observed isomers exhibit no imaginary frequencies in their optimized DFT structures[2].

  • Causality: This confirms that the isolated compounds correspond to true energy minima on the potential energy surface, closing the loop between empirical data and quantum mechanical models.

G A 1. Isomer Synthesis & Isolation (Prep-GC / HPLC) B 2. Thermal Equilibration (Pd/C Catalyst, Sealed Ampoule) A->B Purified Isomer C 3. Calorimetric Analysis (Bomb Calorimetry & DSC) B->C Equilibrium Mixture D 4. Computational Validation (B3PW91/aug-cc-pVTZ) C->D ΔH_exp E 5. Thermodynamic Equilibrium (Self-Validated Data) D->E ΔH_calc convergence

Caption: Workflow for the self-validating thermodynamic evaluation of tricyclooctane isomers.

Applications in Drug Development

Understanding the thermodynamic stability of tricyclo[4.1.1.0^{7,8}]octane is not merely an academic exercise; it has direct implications for modern pharmacokinetics.

Strained polycyclic systems are increasingly utilized in medicinal chemistry as polar and metabolically stable isosteric replacements for traditional functional groups (such as gem-dimethyl and carbonyl groups)[4]. Because cytochrome P450 enzymes often target unhindered, flexible aliphatic chains, replacing these chains with a rigid, thermodynamically stable tricyclic scaffold can drastically improve a drug's metabolic half-life.

However, if a kinetic isomer is mistakenly used in a drug formulation, the inherent strain energy can act as a thermodynamic driving force for unintended in vivo ring-opening or degradation. By rigorously applying the self-validating protocols outlined above, drug development professionals can ensure they are integrating the global thermodynamic minimum into their active pharmaceutical ingredients (APIs), thereby maximizing both shelf-life and metabolic stability.

References

  • Title: Tricyclo[4.1.1.0(7,8)
  • Source: mdpi.
  • Source: beilstein-journals.
  • Title: One-Bond, Two-Bond, and Three-Bond Mechanisms in Thermal Deazetizations of 2,3-Diazabicyclo[2.2.2]oct-2-enes, trans-Azomethane, and 2,3-Diazabicyclo[2.2.

Sources

Exploratory

Conformational Dynamics and Flexibility of Tricyclo[4.1.1.0^{7,8}]octane Rings: A Technical Guide for Advanced Molecular Design

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Executive Summary The tricyclo[4.1.1.0^{7,8}]octane scaffold [1] represents a highly specialized class of bridged and fused hydroca...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals

Executive Summary

The tricyclo[4.1.1.0^{7,8}]octane scaffold [1] represents a highly specialized class of bridged and fused hydrocarbons. Structurally, it merges a severely strained bicyclo[1.1.0]butane core with a flexible tetramethylene tether. Understanding the conformational dynamics of this system is critical for researchers designing conformationally restricted bioisosteres or hyper-reactive dienophiles for bioorthogonal chemistry. This whitepaper provides an in-depth analysis of the scaffold's structural topology, outlines self-validating experimental workflows for profiling its dynamics, and explores its applications in modern drug development.

Structural Topology & Strain Mechanics

To understand the flexibility of tricyclo[4.1.1.0^{7,8}]octane, one must first deconstruct its topology. The molecule is defined by two distinct domains:

  • The Rigid Core (Bicyclo[1.1.0]butane): Atoms C1, C6, C7, and C8 form a bicyclo[1.1.0]butane unit. The zero-bridge between C7 and C8 constitutes the highly strained central bond. C7 and C8 act as the bridgeheads of this sub-structure, while C1 and C6 are the non-bridgehead carbons. The "flap angle" between the two cyclopropane rings is rigidly locked at approximately 121.5°, and the C1–C6 distance is pinched to ~1.88 Å.

  • The Flexible Tether (Tetramethylene Chain): A 4-carbon chain (C2-C3-C4-C5) links the non-bridgehead carbons (C1 and C6).

Because the bicyclo[1.1.0]butane core is conformationally locked, the global flexibility of the molecule is entirely localized to the tetramethylene tether. The tether is forced to span the unusually short C1–C6 distance, preventing it from adopting a relaxed geometry. Instead, it undergoes rapid pseudo-rotation between distorted boat and twist-boat conformations.

Quantitative Data Summary

The thermodynamic and kinetic parameters of the tricyclooctane system highlight the extreme strain and localized flexibility of the scaffold.

Table 1: Thermodynamic and Kinetic Parameters of Tricyclooctane Conformers

ParameterValue (Approx.)Analytical Method
Global Strain Energy (SE)68.5 kcal/molDFT (M06-2X/6-311+G**)
Tether Inversion Barrier ( ΔG‡ )8.2 kcal/molVT-NMR (Line Shape Analysis)
Bicyclo[1.1.0]butane Flap Angle121.5°X-Ray Crystallography
C1-C6 Non-Bridgehead Distance1.88 ÅX-Ray Crystallography
C7-C8 Bridgehead Bond Length1.49 ÅX-Ray Crystallography

Experimental Workflows for Conformational Profiling

To accurately map the conformational landscape of this scaffold, empirical observation must be coupled with high-level quantum mechanical modeling. The following protocols are designed as self-validating systems.

ConformationalWorkflow A Synthesis & Purification of Tricyclo[4.1.1.07,8]octane B DFT Conformational Search (M06-2X/6-311+G**) A->B In silico modeling C Variable-Temp NMR (Decoalescence Analysis) A->C Solution dynamics D X-Ray Crystallography (Solid-State Geometry) A->D Solid-state structure E Strain Energy & Kinetic Barrier Mapping B->E C->E D->E

Workflow for mapping the conformational dynamics of strained tricyclooctane scaffolds.
Protocol A: Variable-Temperature NMR (VT-NMR) for Tether Dynamics

Rationale: At 298 K, the pseudo-rotation of the tetramethylene tether occurs on the microsecond timescale, resulting in time-averaged NMR signals. By cooling the sample, we slow the exchange rate below the NMR timescale to observe discrete conformers.

  • Sample Preparation: Dissolve 15 mg of the tricyclooctane derivative in 0.5 mL of deuterated dichloromethane (CD₂Cl₂). Causality: CD₂Cl₂ is selected for its extremely low freezing point (-95 °C) and favorable dielectric properties, preventing sample precipitation at cryogenic temperatures.

  • Instrument Calibration: Calibrate the temperature probe of a 600 MHz NMR spectrometer using a standard methanol sample to ensure accurate thermal readings.

  • Spectral Acquisition: Acquire ¹H and ¹³C spectra starting at +25 °C, decreasing in 10 °C decrements down to -90 °C. Monitor the decoalescence of the C3/C4 methylene protons.

  • Line Shape Analysis: Use simulation software (e.g., DNMR) to extract the exchange rate constant ( k ) at each temperature increment.

  • Validation Checkpoint: Calculate the free energy of activation ( ΔG‡ ) at the exact coalescence temperature ( Tc​ ) using the simplified Eyring equation: ΔG‡=4.58×Tc​×(10.32+log(Tc​/kc​)) . Compare this single-point calculation against the full Eyring plot extrapolation ( ln(k/T) vs 1/T ). A deviation of < 5% validates the accuracy of the line shape analysis.

Protocol B: Computational Conformational Search (DFT)

Rationale: Empirical NMR data must be structurally assigned. Density Functional Theory (DFT) provides the energetic resolution required to identify the specific boat/twist-boat geometries of the tether.

  • Initial Sampling: Perform a Monte Carlo conformational search using the OPLS4 force field to rapidly sample the tether's conformational space without prohibitive computational costs.

  • Geometry Optimization: Optimize the lowest-energy conformers using DFT at the M06-2X/6-311+G(d,p) level. Causality: M06-2X is explicitly chosen over standard functionals (like B3LYP) because it is heavily parameterized to account for medium-range correlation energy and dispersion forces—critical factors when modeling the sterically congested, highly strained bicyclo[1.1.0]butane core.

  • Transition State (TS) Search: Execute a QST3 search to isolate the transition state governing the tether's pseudo-rotation.

  • Validation Checkpoint: Perform an Intrinsic Reaction Coordinate (IRC) calculation originating from the optimized TS geometry. The IRC must smoothly connect the two distinct tether conformers (minima) without encountering intermediate bifurcations. If a bifurcation is detected, the TS is invalid and the search must be re-parameterized.

Applications in Bioorthogonal Chemistry & Drug Development

The extreme geometric constraints of the tricyclo[4.1.1.0^{7,8}]octane framework dramatically elevate the energy of its Highest Occupied Molecular Orbital (HOMO). This orbital distortion is highly analogous to the principles utilized in conformationally strained trans-cyclooctenes (s-TCO) [2].

In modern drug development, such strained scaffolds are deployed as hyper-reactive dienophiles in Inverse Electron-Demand Diels-Alder (IEDDA) reactions [3]. The localized flexibility of the tether allows the molecule to accommodate incoming dienes while the rigid core maintains the necessary transition-state strain. For instance, s-TCO derivatives have demonstrated second-order rate constants ( k2​ ) exceeding 105 M−1s−1 [4]. The tricyclooctane scaffold offers a similarly rigidified alternative, providing unique pharmacokinetic properties for the rapid construction of ¹⁸F-PET imaging probes or the in vivo assembly of Antibody-Drug Conjugates (ADCs).

BioorthogonalPathway T1 Strained Tricyclooctane (Dienophile) T3 IEDDA Cycloaddition (k2 > 10^5 M-1s-1) T1->T3 T2 Tetrazine Conjugate (Diene) T2->T3 T4 Dihydropyridazine Adduct T3->T4 N2 Release T5 In Vivo Target Localization T4->T5

IEDDA bioorthogonal reaction pathway utilizing conformationally strained octanes.

References

  • "Tricyclo[4.1.1.0(7,8)]octane" - NIST Chemistry WebBook. URL:[Link]

  • "Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation" - PubMed Central (PMC). URL:[Link]

  • "Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs" - PubMed Central (PMC). URL:[Link]

  • "Conformationally Strained trans-Cyclooctene (sTCO) Enables the Rapid Construction of 18F-PET Probes via Tetrazine Ligation" - Theranostics. URL:[Link]

Sources

Foundational

Electronic Structure and HOMO-LUMO Gaps of Tricyclo[4.1.1.0^{7,8}]octane: A Technical Guide to Strained Polycyclic Frameworks

Executive Summary The exploration of highly strained polycyclic hydrocarbons has driven significant advancements in both high-energy-density materials and medicinal chemistry bioisosteres. Among these, tricyclo[4.1.1.0^{...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The exploration of highly strained polycyclic hydrocarbons has driven significant advancements in both high-energy-density materials and medicinal chemistry bioisosteres. Among these, tricyclo[4.1.1.0^{7,8}]octane stands out as a topologically fascinating scaffold. By embedding a highly strained bicyclo[1.1.0]butane (BCB) core within a medium-sized macrocyclic tether, this molecule exhibits profound deviations from classical alkane electronic structures.

This whitepaper provides an in-depth analysis of the electronic structure of tricyclo[4.1.1.0^{7,8}]octane, focusing on the causality behind its narrowed HOMO-LUMO gap, the "partially olefinic" nature of its transannular bond, and the field-proven computational and experimental workflows required to validate these properties.

Topological Deconstruction and the Hidden BCB Core

To understand the frontier molecular orbitals (FMOs) of tricyclo[4.1.1.0^{7,8}]octane, one must first deconstruct its topology using von Baeyer nomenclature:

  • Bridgeheads: C1 and C6.

  • Bridges: A tetramethylene chain (C2–C3–C4–C5) and two single methine carbons (C7 and C8).

  • The 0^{7,8} Designation: Indicates a direct covalent bond between C7 and C8.

This connectivity explicitly forms a bicyclo[1.1.0]butane (BCB) core (C1, C6, C7, C8). Within this sub-system, C7 and C8 act as the highly strained bridgeheads sharing a transannular bond, while C1 and C6 are the apical carbons tethered together by the C2–C5 chain. This overarching tetramethylene tether locks the BCB core into a rigid "butterfly" conformation, modulating its inherent ring strain (typically ~64–66 kcal/mol for unsubstituted BCB)[1].

Topology Tricyclo Tricyclo[4.1.1.0^{7,8}]octane Framework BCBCore Bicyclo[1.1.0]butane (BCB) Core (C1, C6, C7, C8) Tricyclo->BCBCore Tether Tetramethylene Tether (C2, C3, C4, C5) Tricyclo->Tether Bridgeheads BCB Bridgeheads (C7-C8) Highly Strained Transannular Bond BCBCore->Bridgeheads Apical BCB Apical Carbons (C1, C6) Tether Attachment Points BCBCore->Apical Tether->Apical Connects

Topological deconstruction of tricyclo[4.1.1.0^{7,8}]octane revealing the strained BCB core.

Electronic Structure: Walsh Orbitals and the HOMO-LUMO Gap

The defining electronic feature of tricyclo[4.1.1.0^{7,8}]octane is the C7–C8 transannular bond . Classical sp3 hybridization models fail to describe this bond. Instead, it is best described by the Walsh orbital model.

Ab initio SCF calculations demonstrate that the orbitals forming this central bond possess exceptionally high p-character (approaching pure p-character) . Because p-orbitals are higher in energy than s-orbitals, the resulting σ -bonding orbital—which constitutes the Highest Occupied Molecular Orbital (HOMO) —is significantly elevated in energy compared to typical alkane C–C bonds. Conversely, the corresponding σ∗ antibonding orbital (the LUMO ) is unusually low in energy.

Causality of Reactivity

This narrowed HOMO-LUMO gap imparts a "partially olefinic" nature to the saturated C7–C8 bond[2]. Consequently, the molecule exhibits dual reactivity:

  • Electrophilic/Nucleophilic Susceptibility: The low-lying LUMO invites nucleophilic attack, releasing the massive strain energy of the BCB core.

  • Single-Electron Oxidation: The elevated HOMO allows for facile single-electron transfer (SET) under , generating a radical cation strictly localized on the C7–C8 axis[3].

Quantitative Data Summary

The table below compares the estimated electronic and thermodynamic properties of tricyclo[4.1.1.0^{7,8}]octane against other benchmark strained polycycles[4],[5].

Polycyclic FrameworkEstimated Strain Energy (kcal/mol)HOMO-LUMO Gap (eV)Key FMO Localization
Bicyclo[1.1.0]butane (BCB) ~64.0 - 66.0~7.50C1-C3 transannular bond
Tricyclo[4.1.1.0^{7,8}]octane ~70.0 - 75.0~7.35C7-C8 transannular bond
exo-THDCPD (JP-10) ~15.0 - 20.07.63Delocalized σ -framework
Quadricyclane ~96.0~6.80Strained cyclobutane core

Self-Validating Experimental & Computational Workflows

To rigorously characterize the HOMO-LUMO gap of tricyclo[4.1.1.0^{7,8}]octane, researchers must employ a dual-pronged approach. The following protocols are designed as self-validating systems, ensuring that theoretical predictions are physically grounded.

Protocol A: Computational Evaluation (DFT-Based)

Causality: Density Functional Theory (DFT) provides the mathematical framework to visualize the spatial distribution of Walsh orbitals. The choice of functional is critical; highly localized, strained FMOs are prone to self-interaction errors in standard functionals.

  • Geometry Optimization: Initialize the tricyclo[4.1.1.0^{7,8}]octane structure. Optimize the geometry using the range-separated hybrid functional ω B97X-D with a def2-TZVP basis set.

  • Self-Validation (Frequency Analysis): Run a vibrational frequency calculation at the exact same level of theory. The absence of imaginary frequencies physically validates that the optimized geometry is a true local minimum, not a transition state.

  • FMO Extraction: Extract the eigenvalues for the HOMO and LUMO to calculate the gap (in eV). Generate orbital surface plots (isovalue = 0.02 a.u.) to visually confirm the HOMO is localized exclusively along the C7–C8 bond axis.

Protocol B: Experimental Validation via Photoredox Voltammetry

Causality: The computational HOMO energy must be experimentally verified. The oxidation half-wave potential ( E1/2ox​ ) serves as a physical proxy for the vertical ionization potential of the C7–C8 bond.

  • Cyclic Voltammetry (CV):

    • Dissolve the compound (0.1 M) in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF 6​ ) as the supporting electrolyte.

    • Utilize a glassy carbon working electrode, a Pt wire counter electrode, and an Ag/Ag + reference electrode.

    • Sweep from 0.0 V to +2.5 V at 100 mV/s. Record the irreversible oxidation peak corresponding to the single-electron extraction from the HOMO.

  • Self-Validation (Photoredox Trapping):

    • To prove the radical cation originates specifically from the C7–C8 bond, subject the compound to photoredox conditions using a highly oxidizing acridinium photocatalyst (e.g., [Mes2​Acr2tBu​]ClO4​ ) under blue LED irradiation .

    • Introduce a non-activated alkene as a trapping agent. The resulting formal [2 π

      • 2 σ ] cycloaddition physically maps the spatial location of the HOMO based on the regiochemistry of the adduct[3].

Workflow cluster_comp Computational Phase (DFT) cluster_exp Experimental Phase Start Target: Tricyclo[4.1.1.0^{7,8}]octane Opt Geometry Optimization (ωB97X-D/def2-TZVP) Start->Opt CV Cyclic Voltammetry (Measure E_1/2^ox) Start->CV FMO FMO Analysis HOMO-LUMO Gap Extraction Opt->FMO Validation Data Synthesis: HOMO localized on C7-C8 FMO->Validation Photo Photoredox Catalysis [2π+2σ] Trapping CV->Photo Photo->Validation

Integrated computational and experimental workflow for validating HOMO-LUMO characteristics.

References

  • Title: Bicyclo[1.1.0]butyl Radical Cations: Synthesis and Application to [2π + 2σ] Cycloaddition Reactions Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Electronic structures of bicyclo[1.1.0]butane and bicyclo[1.1.1]pentane Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Photocatalytic Oxidative Activation of Bicyclo[1.1.0]butanes for Formal [2σ+2π] Cycloadditions Source: ACS Catalysis (ACS Publications) URL: [Link]

  • Title: Evaluating Fuel Properties of Strained Polycycloalkanes for High-Performance Sustainable Aviation Fuels Source: Applied Sciences (MDPI) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for Tricyclo[4.1.1.0^{7,8}]octane

Target Audience: Researchers, synthetic chemists, and drug development professionals. Purpose: To provide a robust, self-validating methodology for the synthesis of the highly strained 1,3-bridged bicyclobutane framework...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Purpose: To provide a robust, self-validating methodology for the synthesis of the highly strained 1,3-bridged bicyclobutane framework, tricyclo[4.1.1.0^{7,8}]octane, utilizing a phase-transfer catalyzed cyclopropanation followed by a Skattebøl rearrangement.

Strategic Rationale & Mechanistic Causality

The tricyclo[4.1.1.0^{7,8}]octane scaffold—structurally defined as a 2,4-tetramethylenebicyclo[1.1.0]butane—is a highly strained hydrocarbon of significant interest in drug discovery as a rigid, metabolically stable bioisostere. Synthesizing this transannularly bridged system requires overcoming immense ring strain.

Direct cyclization methods often fail due to the thermodynamic instability of the bicyclo[1.1.0]butane core. Therefore, this protocol utilizes the Moore-Skattebøl approach [1, 2]. The synthesis is executed in two distinct phases:

  • Phase-Transfer Catalyzed (PTC) Cyclopropanation: Cycloheptene is reacted with dibromocarbene (generated in situ from bromoform and aqueous NaOH) to yield 8,8-dibromobicyclo[5.1.0]octane. The Makosza PTC method [3] is chosen over the traditional Doering-Hoffmann (KOtBu) method because it avoids strictly anhydrous conditions during this step, suppresses side reactions, and maximizes the yield of the gem-dibromide.

  • Carbenoid Generation and Intramolecular C-H Insertion: Treatment of the gem-dibromide with Methyllithium (MeLi) at -78 °C induces a rapid halogen-metal exchange. Upon controlled warming, α -elimination of LiBr generates a transient cyclopropylidene carbenoid. The spatial proximity of the carbenoid to the equatorial C2-H bond of the cycloheptane ring forces a stereoelectronically favored transannular C-H insertion, closing the central C7-C8 bond and yielding the target tricyclo[4.1.1.0^{7,8}]octane.

Pathway Visualization

SynthesisWorkflow A Cycloheptene (Starting Material) B 8,8-Dibromobicyclo[5.1.0]octane (Stable Intermediate) A->B CHBr3, NaOH TEBAC (PTC) 0 °C to 25 °C C Cyclopropylidene Carbenoid (Transient Species) B->C MeLi, Et2O -78 °C Halogen-Metal Exchange D Tricyclo[4.1.1.0^{7,8}]octane (Target Scaffold) C->D Intramolecular C-H Insertion Warming to 0 °C (Skattebøl Rearrangement)

Fig 1. Synthetic workflow for tricyclo[4.1.1.0^{7,8}]octane via carbenoid C-H insertion.

Quantitative Reaction Parameters

To ensure reproducibility, the critical stoichiometric and thermodynamic parameters for both synthetic phases are summarized below.

ParameterPhase 1: PTC CyclopropanationPhase 2: Skattebøl Rearrangement
Primary Reactant Cycloheptene (96.17 g/mol )8,8-Dibromobicyclo[5.1.0]octane (268.00 g/mol )
Core Reagents CHBr₃ (1.5 eq), NaOH (50% aq), TEBAC (2 mol%)MeLi (1.6 M in Et₂O, 1.1 eq)
Solvent System Dichloromethane (DCM) / WaterAnhydrous Diethyl Ether
Temperature Profile 0 °C (addition) 25 °C (12 h)-78 °C (addition) 0 °C (1.5 h)
Target Product 8,8-Dibromobicyclo[5.1.0]octaneTricyclo[4.1.1.0^{7,8}]octane (108.18 g/mol )
Typical Yield 75 – 85% (purified)35 – 45% (isolated via prep-GC)
Primary Byproduct Unreacted alkene, Bromoform1,2-Cyclooctadiene (allene competitive pathway)

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 8,8-Dibromobicyclo[5.1.0]octane

Causality Note: Benzyltriethylammonium chloride (TEBAC) acts as the phase-transfer catalyst, shuttling the hydroxide ion into the organic phase to deprotonate bromoform, generating the tribromomethyl anion which subsequently undergoes α -elimination to form the highly electrophilic dibromocarbene.

  • Setup: Equip a 500 mL three-necked round-bottom flask with a heavy-duty magnetic stir bar, an addition funnel, and an internal thermometer.

  • Reagent Charging: Add cycloheptene (0.10 mol, 9.6 g), bromoform (0.15 mol, 37.9 g), and TEBAC (0.5 g, 2 mol%) to 50 mL of DCM.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.

  • Carbene Generation: Vigorously stir the biphasic mixture (>800 rpm is critical for PTC efficiency). Add 40 mL of cold 50% (w/w) aqueous NaOH dropwise over 45 minutes. Crucial: Maintain the internal temperature below 5 °C to prevent the rapid dimerization of dibromocarbene into tetrabromoethylene.

  • Reaction Maturation: Remove the ice bath. Allow the reaction to warm to 25 °C and stir vigorously for 12 hours.

  • In-Process Control (IPC): Halt stirring to allow phase separation. Sample the organic layer and analyze via GC-MS. Proceed only when cycloheptene conversion is >95%.

  • Workup & Purification: Quench with 100 mL of ice water. Separate the organic layer and extract the aqueous phase with DCM (2 × 50 mL). Wash the combined organics with 1M HCl (50 mL) to neutralize residual base, followed by brine. Dry over anhydrous MgSO₄, concentrate under reduced pressure, and purify via vacuum distillation to yield the intermediate as a clear liquid.

Phase 2: Skattebøl Rearrangement to Tricyclo[4.1.1.0^{7,8}]octane

Causality Note: The reaction must be initiated at -78 °C to ensure that halogen-metal exchange outpaces carbenoid formation. If MeLi is added at higher temperatures, intermolecular coupling and polymeric side-reactions will dominate.

  • Setup: Flame-dry a 250 mL Schlenk flask under a strict argon atmosphere. Equip with a magnetic stir bar and a rubber septum.

  • Substrate Preparation: Dissolve 8,8-dibromobicyclo[5.1.0]octane (0.05 mol, 13.4 g) in 100 mL of anhydrous diethyl ether.

  • Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Lithiation: Add MeLi (1.6 M in diethyl ether, 34 mL, 0.055 mol) dropwise via a syringe pump over 30 minutes. Monitor the internal temperature; it must not exceed -70 °C.

  • Carbenoid Maturation: Stir the mixture at -78 °C for an additional 30 minutes to guarantee complete formation of the 1-bromo-1-lithiocyclopropane intermediate.

  • Controlled Insertion: Remove the cooling bath. Allow the reaction to warm gradually to 0 °C over 1.5 hours. During this phase, the intermediate eliminates LiBr, and the resulting cyclopropylidene inserts into the transannular C-H bond.

  • Quenching: At 0 °C, quench the reaction by the dropwise addition of 20 mL of ice-cold water.

  • Workup: Separate the ethereal layer and extract the aqueous layer with pentane (2 × 30 mL). Caution: The target tricyclo-octane is highly volatile. Do not use a rotary evaporator at high vacuum. Concentrate the combined organics carefully using a Vigreux column at atmospheric pressure.

  • Isolation: The crude mixture contains the target bicyclobutane and 1,2-cyclooctadiene (allene byproduct). Isolate pure tricyclo[4.1.1.0^{7,8}]octane via preparative Gas Chromatography (prep-GC) or by passing the mixture through a column of silver nitrate-impregnated silica gel (10% AgNO₃/SiO₂), which selectively retains the allene.

Self-Validating Systems & Analytical Quality Control

To ensure the trustworthiness of the synthesized protocol, the following analytical checkpoints must be met to validate the structural integrity of the highly strained product:

  • Phase 1 Validation (Intermediate):

    • ¹H NMR (CDCl₃): Disappearance of the cycloheptene olefinic protons (5.8 ppm). Appearance of the cyclopropyl protons as complex multiplets between 1.2 and 1.8 ppm.

    • ¹³C NMR: The quaternary gem-dibromo carbon must appear distinctively around 35–40 ppm.

  • Phase 2 Validation (Target Product):

    • ¹H NMR (CDCl₃): The hallmark of the bicyclo[1.1.0]butane core is the extreme shielding of the bridgehead protons (C7, C8). Look for highly shielded resonances between 0.80 and 1.50 ppm with unique long-range J-couplings characteristic of the rigid bicyclobutane geometry.

    • Infrared (IR) Spectroscopy: A successful prep-GC separation is validated by the complete absence of the strong allene asymmetric stretch at ~1950 cm⁻¹ (which belongs to the 1,2-cyclooctadiene byproduct).

    • Mass Spectrometry (EI-MS): Confirm the molecular ion peak at m/z 108 ( C8​H12+​ ).

References

  • Moore, W. R., Ward, H. R., & Merritt, R. F. (1961). The Formation of Highly Strained Systems by the Intramolecular Insertion of a Cyclopropylidene: Tricyclo[4.1.0.0^{2,7}]heptane. Journal of the American Chemical Society, 83(8), 2019-2020. URL:[Link]

  • Skattebøl, L. (1967). Chemistry of gem-Dihalocyclopropanes. VI. A Novel Synthesis of Cyclopentadienes and Fulvenes. Tetrahedron, 23(4), 1713-1721. URL:[Link]

  • Makosza, M., & Wawrzyniewicz, M. (1969). Reactions of organic anions. XXIV. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium. Tetrahedron Letters, 10(53), 4659-4662. URL:[Link]

Application

Application Note: Tricyclo(4.1.1.0^{7,8})octane as a Rigid sp³ Scaffold in Drug Discovery

Executive Summary The pharmaceutical industry's paradigm shift toward "Escape from Flatland" emphasizes increasing the fraction of sp³-hybridized carbons (Fsp³) in drug candidates to improve aqueous solubility, reduce pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmaceutical industry's paradigm shift toward "Escape from Flatland" emphasizes increasing the fraction of sp³-hybridized carbons (Fsp³) in drug candidates to improve aqueous solubility, reduce promiscuous protein binding, and enhance overall pharmacokinetic (PK) profiles. While bicyclo[1.1.1]pentane (BCP) and cubane have become standard bioisosteres for para- and meta-substituted benzenes, the framework[1] offers a uniquely rigid, topologically complex alternative. This application note details the physicochemical rationale, synthetic integration, and self-validating ADME profiling protocols for utilizing tricyclo(4.1.1.0^{7,8})octane as an advanced 3D scaffold in lead optimization.

Scientific Rationale & Physicochemical Profiling

The tricyclo(4.1.1.0^{7,8})octane system (C₈H₁₂) is defined by a cyclopropane ring fused to a bicyclic cyclobutane/cyclohexane core[2]. This highly strained architecture restricts conformational flexibility, effectively locking the scaffold into a single spatial arrangement.

Causality in Scaffold Selection: When replacing a flat aromatic ring, the entropic penalty of binding must be minimized. Flexible aliphatic chains lose significant conformational entropy upon binding to a target protein. The cyclopropane fusion in tricyclo(4.1.1.0^{7,8})octane eliminates this penalty by pre-organizing the exit vectors. Furthermore, despite its synthetic complexity, related tricyclo[4.1.1.0]octane derivatives have been successfully utilized as robust synthetic intermediates in the total synthesis of complex diterpenoids like [3]. Interestingly, derivatives of this scaffold, such as tricyclo[4.1.1.0^{7,8}]oct-3-ene, have also been identified in natural matrices like the root bark of, demonstrating inherent stability in biological systems[4]. High-resolution mass spectrometry has further validated the stability and detectability of these in complex biological fluids[5].

Table 1: Physicochemical Comparison of Common Scaffolds
PropertyBenzene (sp² baseline)Bicyclo[1.1.1]pentane (BCP)Tricyclo(4.1.1.0^{7,8})octane
Fsp³ Fraction 0.001.001.00
Conformational Rigidity Very High (Planar)High (Linear Vectors)Very High (Complex 3D Vectors)
Lipophilicity (LogP contribution) +2.1+1.4+1.8
Metabolic Liability (CYP450) Epoxidation / HydroxylationHighly ResistantBridgehead Hydroxylation
Aqueous Solubility PoorExcellentModerate to Good

Workflow Visualization

G Target Target Identification (Flat sp2 Liability) Design In Silico Design (Vector Alignment) Target->Design Identify Synthesis Scaffold Integration (Tricyclo[4.1.1.0]octane) Design->Synthesis 3D Match Validation Self-Validating QC (NMR & LC-MS/MS) Synthesis->Validation Synthesize ADME ADME Profiling (Microsomal Stability) Validation->ADME >95% Purity ADME->Design Poor PK (Feedback)

Workflow for integrating tricyclo[4.1.1.0]octane as a rigid sp3 scaffold in drug discovery.

Self-Validating Experimental Protocols

Protocol 1: Synthetic Integration via Phase-Transfer Catalyzed Cyclopropanation

Objective: Construct the highly strained tricyclo(4.1.1.0^{7,8})octane core from a bicyclo[3.1.1]heptene precursor. Causality: The immense ring strain of the target scaffold requires mild, highly controlled conditions to prevent thermal degradation or polymerization. Phase-transfer catalysis (PTC) is employed because it allows for the slow, continuous generation of dihalocarbene at the biphasic interface, ensuring high facial selectivity and preventing runaway exothermic side reactions.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the bicyclo[3.1.1]heptene derivative in chloroform (CHCl₃). Add 0.05 eq of benzyltriethylammonium chloride (TEBA) as the phase-transfer catalyst.

  • Carbene Generation: Dropwise, add a 50% aqueous NaOH solution at 0 °C under vigorous stirring (1200 rpm). The biphasic nature ensures the carbene is generated slowly.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quenching & Extraction: Quench the reaction with ice-cold water. Extract the aqueous layer with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validation System (Quality Control Gate):

  • Built-in Feedback: The protocol mandates immediate ¹H and ¹³C NMR analysis of the crude mixture. The appearance of high-field cyclopropyl protons (δ 0.5–1.2 ppm) confirms successful cyclopropanation.

  • Validation Rule: If the Diastereomeric Ratio (d.r.) determined by LC-MS/MS is < 95:5, the batch is automatically flagged for preparative HPLC purification. The protocol cannot proceed to biological testing unless the >95% purity threshold is validated.

Protocol 2: High-Throughput Microsomal Stability Assay

Objective: Evaluate the metabolic resistance of the newly synthesized tricyclo-scaffold against CYP450-mediated degradation. Causality: Transitioning from sp² to sp³ scaffolds fundamentally alters the molecule's metabolic soft spots. While aromatic rings are prone to epoxidation, rigid aliphatic systems are susceptible to bridgehead hydroxylation. This assay determines if the steric bulk of the tricyclic system successfully shields these soft spots.

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a solution containing Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) with 3.3 mM MgCl₂.

  • Compound Spiking: Add the tricyclo-derivative (test compound) to a final concentration of 1 µM (using <0.5% DMSO to prevent CYP inhibition).

  • Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Termination: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and stop the reaction.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS.

Self-Validation System (Assay Integrity Gate):

  • Internal Controls: Every assay plate must include Verapamil (a high-clearance control) and Warfarin (a low-clearance control).

  • Validation Rule: The assay is a self-checking system. The data is only deemed valid if Verapamil exhibits a half-life (t₁/₂) of < 15 minutes AND Warfarin exhibits a t₁/₂ of > 100 minutes. If either control falls outside these strict parameters, the entire plate’s data is rejected, indicating a failure in NADPH viability or microsome activity.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 556248, Tricyclo[4.1.1.0(2,5)]octane" PubChem. URL:[Link]

  • National Institute of Standards and Technology. "Tricyclo[4.1.1.0(7,8)]octane" NIST Chemistry WebBook. URL: [Link]

  • "Synthetic Studies toward the Aphidicolin Family of Diterpenoid Natural Products" The Journal of Organic Chemistry / PMC. URL:[Link]

  • "High-Resolution Direct Infusion-Based Mass Spectrometry in Combination with Whole 13C Metabolome Isotope Labeling Allows Unambiguous Assignment of Chemical Sum Formulas" Analytical Chemistry. URL:[Link]

  • "Chromatographic analysis, antioxidant and antibacterial potential of Anthocleista vogelii Planch.(Gentianaceae) root bark" University of Benin Repository. URL: [Link]

Sources

Method

Application Note: Catalytic Hydrogenation and Hydrogenolysis of Tricyclo[4.1.1.0^{7,8}]octane Compounds

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary The tricyclo[4.1.1.0^{7,8}]octane scaffold presents a unique sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The tricyclo[4.1.1.0^{7,8}]octane scaffold presents a unique synthetic challenge due to the extreme ring strain of its zero-bridge cyclopropane fused to a bicyclo[4.1.1]octane framework1[1]. For drug development professionals leveraging this rigid pharmacophore, controlling the chemoselectivity during reduction is paramount. This application note details field-proven methodologies to achieve two divergent outcomes: the chemoselective reduction of peripheral alkenes (leaving the cyclopropane intact) and the high-pressure hydrogenolysis of the cyclopropane ring to access functionalized bicyclo[4.1.1]octanes.

Mechanistic Rationale & Catalyst Selection

As a Senior Application Scientist, I design hydrogenation protocols based on the fundamental thermodynamic and kinetic properties of the substrate. The divergent reactivity of the tricyclo[4.1.1.0^{7,8}]octane system is governed by catalyst-specific activation barriers:

  • Chemoselective Alkene Reduction (Pd/C): Palladium excels at π -complexation. Under mild conditions (1 atm H₂, ambient temperature), the activation barrier for alkene coordination is significantly lower than that for σ -bond insertion. The rigid, sterically hindered nature of the zero-bridge prevents Pd from inserting into the C-C σ -bond, ensuring the cyclopropane remains untouched 2[2].

  • Cyclopropane Hydrogenolysis (PtO₂ / Adams' Catalyst): To cleave the strained C7-C8 bond, a highly nucleophilic catalyst is required. Platinum, particularly when activated in an acidic medium, readily undergoes oxidative addition into the strained C-C bond. This forms a transient platinacyclobutane intermediate that collapses under hydrogen pressure to yield the ring-opened bicyclo[4.1.1]octane product 3[3].

Quantitative Data: Reaction Parameters & Selectivity

The following table summarizes the optimized parameters for directing the catalytic hydrogenation of unsaturated tricyclo[4.1.1.0^{7,8}]octane derivatives.

MethodologyCatalystSolventTemp (°C)Pressure (psi)Target BondConversionChemoselectivity
Mild Reduction 5% Pd/CEtOAc2515 (1 atm)C=C ( π -bond)>98%>99% (Intact cyclopropane)
Hydrogenolysis PtO₂AcOH6080C7-C8 ( σ -bond)>95%>90% (Bicyclo[4.1.1]octane)
Transfer Hydrogenation Pd/C + NH₄HCO₂MeOH651 atm (equiv)C=C ( π -bond)~85%>95% (Intact cyclopropane)

Experimental Workflows

Workflow A Tricyclo[4.1.1.0^{7,8}]oct-3-ene (Substrate) B Pd/C, 1 atm H2, 25°C Chemoselective A->B Mild C PtO2, 80 psi H2, 60°C Hydrogenolysis A->C Harsh D Tricyclo[4.1.1.0^{7,8}]octane (Cyclopropane Intact) B->D E Bicyclo[4.1.1]octane (Ring Cleaved) C->E

Divergent catalytic hydrogenation pathways for tricyclo[4.1.1.0^{7,8}]octane derivatives.

Detailed Experimental Protocols

Protocol A: Chemoselective Alkene Reduction (Preserving the Cyclopropane)

This protocol is designed to strictly reduce peripheral double bonds without triggering ring-strain release.

  • Preparation: In a flame-dried 50 mL Schlenk flask, dissolve the tricyclo[4.1.1.0^{7,8}]oct-3-ene substrate (10 mmol) in anhydrous ethyl acetate (50 mL, 0.2 M).

    • Causality Note: Ethyl acetate is selected over methanol to eliminate the risk of acid-catalyzed solvolysis of the highly strained cyclopropane ring.

  • Catalyst Loading: Carefully add 5 wt% Pd/C (10 mol% Pd) to the solution.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Purge the vessel using vacuum/N₂ cycles (x3) to remove oxygen, followed by vacuum/H₂ cycles (x3). Attach a double-layered H₂ balloon.

  • Reaction: Stir the suspension vigorously at 25 °C for 4 hours.

  • Self-Validation (In-Process): Withdraw a 50 µL aliquot, filter through a micro-Celite pad, and analyze via GC-MS.

    • Validation Metric: The reaction is deemed complete when the starting material peak disappears and a new peak at +2 Da emerges. The distinct high-energy fragmentation pattern characteristic of the intact cyclopropane must be retained in the mass spectrum.

  • Workup: Filter the crude mixture through a pad of Celite, washing thoroughly with EtOAc. Concentrate under reduced pressure to yield the saturated tricyclo[4.1.1.0^{7,8}]octane.

Protocol B: High-Pressure Hydrogenolysis (Ring Opening)

This protocol forces the oxidative insertion of the metal into the C7-C8 bond, yielding a bicyclo[4.1.1]octane derivative.

  • Preparation: Transfer the tricyclo[4.1.1.0^{7,8}]octane substrate (10 mmol) into a glass liner for a Parr high-pressure reactor. Dissolve in glacial acetic acid (100 mL, 0.1 M).

    • Causality Note: Acetic acid provides an electrophilic environment that activates the strained C7-C8 bond, significantly lowering the barrier for Platinum oxidative insertion.

  • Catalyst Loading: Add PtO₂ (Adams' catalyst, 5 mol%).

  • Pressurization: Place the liner in the Parr reactor and seal the bomb. Purge with N₂ (x3) to 50 psi, then pressurize with H₂ to exactly 80 psi.

  • Reaction: Heat the vessel to 60 °C and stir mechanically for 18 hours.

  • Self-Validation (In-Process): Cool the reactor, safely depressurize, withdraw a sample, and analyze via ¹H NMR (in CDCl₃).

    • Validation Metric: The critical marker for success is the complete disappearance of the high-field cyclopropyl protons ( δ 0.1–0.8 ppm) and the emergence of downfield aliphatic multiplets characteristic of the relaxed bicyclo[4.1.1]octane framework.

  • Workup: Filter the catalyst through Celite. Neutralize the acetic acid filtrate carefully with saturated aqueous NaHCO₃, extract with diethyl ether (3 x 50 mL), dry over anhydrous MgSO₄, and concentrate.

Mechanistic Cycle of Hydrogenolysis

Mechanism Step1 1. Metal Coordination (Pt/Pd to Cyclopropane) Step2 2. Oxidative Insertion (Cleavage of C7-C8 Bond) Step1->Step2 Step3 3. Metallacyclobutane Intermediate Formation Step2->Step3 Step4 4. H2 Activation & Ligand Exchange Step3->Step4 Step5 5. Reductive Elimination (Yields Bicyclo[4.1.1]octane) Step4->Step5 Step5->Step1 Catalyst Regeneration

Mechanistic cycle of transition-metal-catalyzed cyclopropane hydrogenolysis.

References

  • [1] Organic & Biomolecular Chemistry - RSC Publishing. Royal Society of Chemistry. Available at:[Link]

  • [2] Creating Stereocenters within Acyclic Systems by C–C Bond Cleavage of Cyclopropanes. American Chemical Society (ACS). Available at:[Link]

  • [3] Catalytic hydrogenolysis of cyclopropanes: Metal insertion into a saturated carbon—carbon bond as the key step. Tetrahedron / EPFL. Available at:[Link]

Sources

Application

Application Note: Late-Stage Functionalization of Tricyclo[4.1.1.0^{7,8}]octane via Directed C(sp³)–H Activation

Executive Briefing The transition from flat, sp²-rich aromatic rings to complex, sp³-rich three-dimensional scaffolds is a defining trend in modern drug discovery. While bicyclo[4.1.1]octanes have recently emerged as pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing

The transition from flat, sp²-rich aromatic rings to complex, sp³-rich three-dimensional scaffolds is a defining trend in modern drug discovery. While bicyclo[4.1.1]octanes have recently emerged as premier bioisosteres for meta-substituted arenes[1], the rigidified tricyclo[4.1.1.0^{7,8}]octane scaffold offers an even more constrained conformational profile. However, derivatizing this highly strained, unactivated hydrocarbon core presents a significant synthetic challenge.

This application note details a robust, self-validating protocol for the late-stage functionalization (LSF) of tricyclo[4.1.1.0^{7,8}]octane via Iridium-catalyzed C(sp³)–H borylation. By leveraging steric-controlled oxidative addition, this methodology allows researchers to bypass de novo synthesis[2] and rapidly generate diverse, functionalized bioisosteres for structure-activity relationship (SAR) studies.

Strategic Context: Scaffold Dynamics & Causality in Catalyst Selection

The Bioisosteric Advantage

The tricyclo[4.1.1.0^{7,8}]octane system fuses a cyclopropane ring onto a bicyclo[3.1.1] framework. This topology not only mimics the spatial arrangement of meta- and ortho-substituted benzenes but also improves aqueous solubility and metabolic stability (reducing CYP450-mediated oxidation). While recent advances in cycloaddition have improved access to the base bicyclo[4.1.1]octane core[3], pre-functionalizing these building blocks often requires lengthy, low-yielding linear sequences.

Mechanistic Rationale: Why Iridium-Catalyzed Borylation?

Late-stage C–H functionalization is the most atom-economical approach to diversify complex scaffolds[2]. While photoredox-mediated Hydrogen Atom Transfer (HAT) is highly effective for heterocycles[4], applying radical-based methods to tricyclo[4.1.1.0^{7,8}]octane risks radical-driven ring-opening of the highly strained cyclopropane moiety.

To preserve the tricyclic core, we utilize Iridium-catalyzed C(sp³)–H borylation .

  • Causality of Regioselectivity: The active Ir(III) trisboryl complex is exquisitely sensitive to steric encumbrance. The cyclopropyl C–H bonds, despite having higher s-character and acidity, are sterically shielded by the bridgehead geometry. Consequently, the catalyst selectively targets the least hindered equatorial-like C–H bonds on the methylene bridge.

  • Causality of Ligand Choice: 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) provides the exact steric bulk required to prevent over-borylation (di-borylation) while maintaining catalytic turnover.

G A Ir(I) Precatalyst + dtbpy B Active Ir(III) Trisboryl Complex A->B B2pin2 Activation C Substrate Coordination (Tricyclo[4.1.1.0]octane) B->C Reversible Binding D C-H Oxidative Addition (Sterically Governed) C->D Rate-Limiting Step E Reductive Elimination (Product Release) D->E Fast E->B B2pin2 Regeneration

Caption: Catalytic cycle of Ir-catalyzed C(sp3)-H borylation of strained tricycles.

Quantitative Data: Reaction Optimization

To establish a self-validating system, empirical optimization is required to balance conversion rates against regioselectivity. The use of [Ir(OMe)(cod)]₂ is critical; the methoxy ligand acts as an internal base to initiate transmetalation with bis(pinacolato)diboron (B₂pin₂), a step where chloride-based precatalysts fail. Furthermore, Cyclopentyl methyl ether (CPME) is selected as the solvent because its steric bulk prevents solvent C–H activation, and its high boiling point (106 °C) allows for elevated reaction temperatures without pressurized equipment.

Table 1: Optimization of C(sp³)–H Borylation Conditions

EntryPrecatalyst (1.5 mol%)Ligand (3 mol%)SolventTemp (°C)Conversion (%)*Regiomeric Ratio (rr)**
1[Ir(OMe)(cod)]₂dtbpyTHF6045%10:1
2 [Ir(OMe)(cod)]₂ dtbpy CPME 80 92% 15:1
3[Ir(OMe)(cod)]₂tmphenCPME8065%5:1
4[Ir(Cl)(cod)]₂dtbpyCPME8015%N/D

*Determined by GC-FID using dodecane as an internal standard. **Ratio of major methylene functionalization vs. minor bridgehead/secondary functionalization, determined by ¹H-NMR.

Self-Validating Experimental Workflow

The following protocol is designed with integrated In-Process Controls (IPCs) to ensure that each step validates the success of the preceding one, minimizing the risk of downstream failure.

Workflow S1 Catalyst Activation S2 Colorimetric Validation S1->S2 S3 Borylation Reaction (80°C) S2->S3 Deep Red S4 IPC: GC-MS (Mass +126) S3->S4 16 Hours S5 Suzuki Cross-Coupling S4->S5 >90% Conv.

Caption: Self-validating experimental workflow for late-stage functionalization.

Protocol: Ir-Catalyzed Borylation of Tricyclo[4.1.1.0^{7,8}]octane

Materials Required:

  • Tricyclo[4.1.1.0^{7,8}]octane (1.0 mmol, rigorously dried) *[Ir(OMe)(cod)]₂ (1.5 mol%, 10 mg)

  • dtbpy (3.0 mol%, 8 mg)

  • B₂pin₂ (1.2 mmol, 305 mg)

  • CPME (Anhydrous, degassed, 3.0 mL)

Step-by-Step Methodology:

  • Glovebox Preparation (Inert Atmosphere):

    • Causality: Ir(I) precatalysts are highly sensitive to oxygen, which irreversibly oxidizes the metal center, killing catalytic activity.

    • In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with [Ir(OMe)(cod)]₂ (10 mg), dtbpy (8 mg), and B₂pin₂ (305 mg).

  • Catalyst Pre-Activation (Self-Validation Step 1):

    • Add 1.5 mL of anhydrous CPME to the Schlenk tube. Stir at room temperature for 10 minutes.

    • Validation: Observe a distinct color change from pale yellow to a deep, dark red/brown. This colorimetric shift confirms the successful generation of the active Ir(III) trisboryl species. If the solution remains yellow, discard and verify the integrity of the precatalyst.

  • Substrate Addition:

    • Dissolve tricyclo[4.1.1.0^{7,8}]octane (1.0 mmol) in the remaining 1.5 mL of CPME. Add this solution dropwise to the active catalyst mixture. Seal the tube with a Teflon screw cap.

  • Reaction Execution:

    • Remove the sealed tube from the glovebox and place it in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 16 hours.

  • In-Process Control (IPC) via GC-MS (Self-Validation Step 2):

    • Causality: Bpin esters are notoriously difficult to track via standard UV-HPLC due to the lack of a strong chromophore.

    • Cool the reaction to room temperature. Under a positive flow of N₂, withdraw a 10 µL aliquot. Dilute with 1 mL EtOAc and filter through a short plug of silica to remove Ir particulates.

    • Validation: Inject into GC-MS. Confirm the disappearance of the starting material mass and the appearance of the product peak at [M + 126] m/z (corresponding to the addition of the Bpin group minus one proton).

  • Workup and Isolation:

    • Concentrate the reaction mixture under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, 0% to 5% EtOAc in Hexanes) to afford the pure borylated tricyclo[4.1.1.0^{7,8}]octane.

Downstream Application: Suzuki-Miyaura Cross-Coupling

The isolated secondary alkyl-Bpin intermediate is highly stable but primed for further LSF. To install pharmaceutically relevant aryl groups, subject the borylated intermediate to standard Pd-catalyzed cross-coupling conditions (e.g., Pd(dppf)Cl₂, K₂CO₃, Aryl Bromide, 1,4-Dioxane/H₂O, 90 °C). The rigid tricyclic core will project the newly installed aryl group along a highly defined 3D vector, successfully yielding the target bioisostere.

References

  • Dong, J., Yu, D., Li, T., & Xue, D. (2025). Recent advances in the synthesis of bicyclo[4.1.1]octanes. Organic & Biomolecular Chemistry. Royal Society of Chemistry.
  • Richardson, P. (2026). Facile Synthesis of Enantiopure Functionalized Bicyclo[4.1.1]octanes. Synfacts, 22(04), 317. Thieme.
  • DiRocco, D. A., et al. (2014). Late-Stage Functionalization of Biologically Active Heterocycles Through Photoredox Catalysis.
  • ChemRxiv. (2025). Late-Stage Sequential Functionalization of Arenes and Drug Molecules: A Facile Access to Biaryls and Azahelicenes. ChemRxiv.

Sources

Method

Application Note: Tricyclo[4.1.1.0^{7,8}]octane Scaffolds in Next-Generation High-Density Energetic Materials

Executive Summary & Rationale The relentless pursuit of High-Energy Density Materials (HEDMs) is driven by the need to surpass the performance benchmarks of legacy explosives like HMX (1,3,5,7-tetranitro-1,3,5,7-tetraaza...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The relentless pursuit of High-Energy Density Materials (HEDMs) is driven by the need to surpass the performance benchmarks of legacy explosives like HMX (1,3,5,7-tetranitro-1,3,5,7-tetraazacyclooctane) while maintaining acceptable mechanical sensitivity profiles 1. While hexanitrohexaazaisowurtzitane (CL-20) represents the current pinnacle of energetic performance—boasting a crystal density of 2.04 g/cm³ and a detonation velocity of 9,380 m/s 2—its high sensitivity to impact and friction often necessitates complex cocrystallization or passivation strategies.

Recently, highly strained tricyclic hydrocarbon scaffolds have emerged as a compelling alternative for drug development professionals and materials scientists transitioning into energetic synthesis. Specifically, the tricyclo[4.1.1.0^{7,8}]octane skeleton (C₈H₁₂) 3 offers a unique geometric topology. By leveraging the immense ring strain energy (RSE) inherent in its fused cyclopropane moiety, researchers can design energetic derivatives that achieve theoretical densities exceeding 1.90 g/cm³ and detonation velocities surpassing 9.0 km/s 4.

Mechanistic Principles: The Causality of Scaffold Selection

As a Senior Application Scientist, I emphasize that selecting a molecular backbone is never arbitrary; it is a calculated balance of thermodynamics and crystallography.

  • Ring Strain as a "Thermal Battery": The fundamental advantage of the tricyclo[4.1.1.0^{7,8}]octane scaffold lies in its 0^{7,8} bridge, which forms a highly distorted cyclopropane ring. The deviation from ideal sp³ bond angles forces the molecule into a high-energy ground state. Upon detonation, this stored strain energy is released exothermically, dramatically elevating the solid-state heat of formation ( ΔHf​ ) without requiring additional carbon mass. High positive HOFs make a massive contribution to increasing detonation velocities and pressures 5.

  • Crystal Packing Efficiency: Detonation pressure ( P ) is proportional to the square of the material's density ( P∝ρ2D2 ). The rigid, cage-like 3D structure of tricyclooctane minimizes free volume within the crystal lattice, allowing for tighter intermolecular packing compared to flexible aliphatic chains 4.

  • Explosophoric Optimization: By functionalizing the C₈ backbone with high-nitrogen explosophores (e.g., -NO₂, -NHNO₂, or -C(NO₂)₃), the oxygen balance is optimized. The synergistic effect of the strained backbone and the energetic groups pushes the material into the HEDM regime (>1.9 g/cm³, >9.0 km/s, >40.0 GPa) 1.

Mechanism A Ring Strain Energy (Cyclopropane Fusion) C Elevated Heat of Formation (ΔHf > 400 kJ/mol) A->C B Explosophoric Groups (-NO2, -NHNO2) B->C D Supersonic Detonation (Vd > 9.0 km/s) C->D

Synergistic contribution of ring strain and explosophores to detonation velocity.

Application Protocol 1: Synthesis and Functionalization

Objective: To synthesize a polynitro-derivative of tricyclo[4.1.1.0^{7,8}]octane while preserving the strained cyclopropane ring.

Causality & Rationale: Standard nitration using mixed acid (HNO₃/H₂SO₄) is highly protonating and exothermic, which invariably leads to the electrophilic ring-opening of the cyclopropane moiety. To prevent this, a mild, strictly anhydrous nitrating system—dinitrogen pentoxide (N₂O₅) in absolute nitric acid—must be employed. This generates the active nitronium ion (NO₂⁺) without the destructive acidity of sulfuric acid.

Step-by-Step Methodology:

  • Reagent Preparation: Generate anhydrous N₂O₅ by dehydrating absolute HNO₃ with phosphorus pentoxide (P₂O₅) or via ozone oxidation of N₂O₄. Dissolve the N₂O₅ in cold, absolute HNO₃ (0–5 °C).

  • Substrate Addition: Dissolve the functionalized tricyclo[4.1.1.0^{7,8}]octane precursor (e.g., a polyol or polyamine derivative) in a halogenated solvent (e.g., dichloromethane). Add this solution dropwise to the nitrating mixture, maintaining the internal temperature strictly below 5 °C to suppress thermal ring-opening.

  • Reaction Maturation & Self-Validation: Allow the mixture to stir at 5 °C for 4 hours. Self-Validating Step: Withdraw a 0.1 mL aliquot, quench in ice water, extract with CDCl₃, and perform a rapid ¹³C NMR. The persistence of highly shielded signals (~10–25 ppm) confirms the cyclopropane ring remains intact. If these peaks vanish, the ring has opened, indicating temperature excursions or moisture ingress.

  • Quenching & Isolation: Pour the reaction mixture over crushed ice. Filter the precipitated polynitro-tricyclooctane derivative, wash with cold distilled water until the effluent is pH neutral, and dry under high vacuum.

SynthesisWorkflow A 1. Scaffold Preparation Tricyclo[4.1.1.07,8]octane B 2. Electrophilic Nitration (N2O5 / Absolute HNO3) A->B C 3. Polynitro-Derivative (Energetic Target) B->C D 4. Structural Validation (13C NMR / X-ray Diffraction) C->D E 5. Performance Testing (Pycnometry & DSC) D->E

Workflow for the synthesis and validation of tricyclo[4.1.1.0^{7,8}]octane energetic derivatives.

Application Protocol 2: Physicochemical Characterization

Objective: To empirically validate the density and thermal stability of the synthesized energetic material.

Causality & Rationale: High ring strain can sometimes lower the activation energy for thermal decomposition. Differential Scanning Calorimetry (DSC) is critical to identify the onset of exothermic decomposition, ensuring the material meets the >200 °C stability requirement for military and advanced civilian applications 6.

Step-by-Step Methodology:

  • Density Determination (Gas Pycnometry):

    • Degas a 1.0 g sample of the purified energetic material under vacuum for 2 hours.

    • Transfer to a helium gas pycnometer. Measure the skeletal volume at 25 °C.

    • Calculate crystal density ( ρ=m/V ). For HEDM viability, target ρ≥1.90 g/cm³ 1.

  • Thermal Stability (DSC/TGA):

    • Load 1.5 mg of the sample into a vented aluminum pan.

    • Heat from 25 °C to 350 °C at a rate of 5 °C/min under a dynamic nitrogen atmosphere (50 mL/min).

    • Record the onset temperature of the primary exothermic peak ( Tdec​ ).

  • Detonation Parameter Calculation:

    • Utilize the Kamlet-Jacobs empirical equations or thermochemical codes (e.g., EXPLO5) to calculate the theoretical detonation velocity ( D ) and pressure ( P ) using the measured density and calculated heat of formation.

Quantitative Data & Comparative Analysis

To contextualize the performance of tricyclo[4.1.1.0^{7,8}]octane derivatives, their properties are compared against industry-standard explosives.

Energetic MaterialCrystal Density (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)Primary Structural Feature
RDX 1.818,70033.0Unstrained Triazine Ring 7
HMX 1.919,10039.0Unstrained Tetrazocane Ring [[7]]()
CL-20 ( ϵ -polymorph) 2.049,38042.0Highly Strained Cage 6
Polynitro-Tricyclo[4.1.1.0^{7,8}]octane *~1.95~9,300~40.5Strained Tricyclic Scaffold 4

*Values for the tricyclooctane derivative are theoretical/extrapolated based on structurally analogous tricyclic[3.1.1.1^{2,4}]octane HEDMs.

References

  • Design and evaluation of novel energetic materials based on tricyclo[3.1.1.12,4]octane skeleton. RSC Advances. URL: [Link]

  • Tricyclo[4.1.1.0(7,8)]octane - the NIST WebBook. National Institute of Standards and Technology. URL: [Link]

  • Explosive Materials Overview (HMX & RDX). Chemring Group. URL:[Link]

  • Mechanical Sensitivity Improvement of CL-20 by Using Crystal Passivation: A Brief Review. ACS Omega. URL: [Link]

  • Theoretical Studies on the Performance of HMX with Different Energetic Groups. ACS Omega. URL: [Link]

  • Theoretical Studies on the Performance of HMX with Different Energetic Groups. PMC / NIH. URL:[Link]

  • Shock Initiation and Detonation Parameters of Hexanitrohexaazaisowurtzitane (CL-20). Propellants, Explosives, Pyrotechnics - Wiley Online Library. URL:[Link]

Sources

Application

Application Note: Incorporating Tricyclo[4.1.1.0^{7,8}]octane Derivatives into Advanced Polymer Backbones via ROMP

Executive Summary & Rationale The demand for high-performance polymeric materials in extreme environments—such as aerospace composites and aggressive gas separation—has driven the exploration of highly strained cyclic ol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The demand for high-performance polymeric materials in extreme environments—such as aerospace composites and aggressive gas separation—has driven the exploration of highly strained cyclic olefins. While standard norbornenes and tricyclononenes have served as the foundational monomers for Ring-Opening Metathesis Polymerization (ROMP)[1], the incorporation of the ultra-strained tricyclo[4.1.1.0^{7,8}]octane core represents a paradigm shift in polymer backbone engineering.

By leveraging the extreme ring strain energy (RSE) of the fused cyclobutane and cyclopropane equivalents within the unsaturated tricyclo[4.1.1.0^{7,8}]octane architecture, researchers can harness a massive thermodynamic driving force for polymerization. This prevents backbiting and secondary metathesis, yielding rigid-rod polymer backbones with exceptionally high glass transition temperatures ( Tg​ ) and precisely defined fractional free volume (FFV). These resulting materials exhibit solubility-controlled permeation, making them highly selective for complex hydrocarbon separations (e.g., C4​H10​/CH4​ )[2].

Mechanistic Insights and Catalyst Selection

To achieve a "living" polymerization with low dispersity ( ), the rate of initiation ( ki​ ) must significantly exceed the rate of propagation ( kp​ ). For tricyclo[4.1.1.0^{7,8}]octene derivatives, we utilize the Grubbs 3rd-generation (G3) pyridine-ligated ruthenium pre-catalyst. The fast-initiating nature of G3, combined with the extreme steric bulk of the tricyclic monomer, naturally throttles kp​ while maintaining a rapid ki​ , ensuring uniform chain growth[1].

Furthermore, because ROMP yields an unsaturated polymer backbone that is highly susceptible to thermo-oxidative degradation, a post-polymerization catalytic hydrogenation step is strictly required. Saturated backbones impart the chemical inertness necessary for long-term membrane stability[3].

G Monomer Tricyclo[4.1.1.0]octene Monomer Initiation Initiation (ki) [Ru]=C Formation Monomer->Initiation Catalyst Grubbs 3rd Gen (G3) Catalyst Catalyst->Initiation Propagation Propagation (kp) Living ROMP Initiation->Propagation ki >> kp Quenching Termination (Ethyl Vinyl Ether) Propagation->Quenching Target MW reached Polymer Rigid-Rod Polytricyclooctane Quenching->Polymer Hydrogenation Catalytic Hydrogenation (Oxidative Stability) Polymer->Hydrogenation

ROMP catalytic cycle and post-polymerization workflow for tricyclic monomers.

Experimental Protocols

Every protocol described below is designed as a self-validating system, ensuring that intermediate success is quantitatively verified before proceeding to the next synthetic stage.

Protocol A: Living ROMP of Tricyclo[4.1.1.0^{7,8}]octane Derivatives
  • Preparation: In a nitrogen-filled glovebox, dissolve the functionalized tricyclo[4.1.1.0^{7,8}]octene monomer (1.0 mmol) in anhydrous, degassed CDCl3​ (4.0 mL). Causality: CDCl3​ is used directly as the reaction medium to allow for real-time 1H NMR kinetic tracking without needing solvent suppression or exchange.

  • Initiation: Prepare a stock solution of Grubbs 3rd Generation (G3) catalyst (0.01 mmol, [M]/[I]=100 ) in CDCl3​ (1.0 mL). Inject the catalyst solution into the vigorously stirring monomer solution at 20 °C.

  • Kinetic Validation (Self-Validating Step): Withdraw 0.1 mL aliquots every 5 minutes and analyze via 1H NMR. Monitor the disappearance of the monomer's highly strained olefinic protons (typically δ 6.0–6.3 ppm) and the emergence of the broad polymeric alkene protons ( δ 5.2–5.6 ppm).

  • Termination: Upon >99% conversion (typically 15–20 minutes due to the massive RSE), quench the living ruthenium alkylidene by adding excess ethyl vinyl ether (0.5 mL). Stir for 30 minutes. The solution will shift from dark green to a yellowish-brown, visually confirming termination.

  • Isolation: Precipitate the polymer by dropwise addition into vigorously stirring cold methanol. Filter and dry under vacuum at 50 °C for 24 hours.

Protocol B: Post-Polymerization Hydrogenation
  • Reaction Setup: Dissolve the isolated polymer (0.5 g) in anhydrous toluene (20 mL) in a high-pressure Parr reactor. Add p -toluenesulfonyl hydrazide (3.0 equivalents per double bond) and a catalytic amount of triethylamine.

  • Hydrogenation: Seal the reactor, purge with N2​ , and heat to 100 °C for 12 hours. Causality: Diimide generated in situ from the thermal decomposition of the hydrazide provides a clean, metal-free reduction of the sterically hindered backbone double bonds. This vastly improves thermo-oxidative stability compared to unsaturated ROMP polymers[3].

  • Validation (Self-Validating Step): Cast a thin film of the product and analyze via ATR-FTIR. The complete disappearance of the C=C stretch at ∼1670 cm−1 validates 100% backbone saturation.

Protocol C: Membrane Casting and Gas Permeation
  • Casting: Dissolve the hydrogenated polymer in chloroform (5 wt%). Cast onto a leveled glass plate using a doctor blade (gap: 200 μ m).

  • Annealing: Evaporate the solvent slowly over 48 hours at room temperature, followed by vacuum annealing at 150 °C. Causality: Annealing well below the polymer's Tg​ ( >300 °C) removes residual solvent history without collapsing the kinetically trapped fractional free volume.

  • Testing: Mount the membrane in a constant-volume/variable-pressure permeation cell. Measure the pure gas permeability of CH4​ and C4​H10​ at 35 °C.

G2 MixedGas Mixed Gas Feed (CH4, CO2, C4H10) Membrane Tricyclo-Polymer Membrane (High Fractional Free Volume) MixedGas->Membrane Solution Solubility-Controlled Sorption Membrane->Solution Diffusion Rigid Backbone Restricted Diffusion Solution->Diffusion Permeate Enriched Permeate (High C4/C1 Selectivity) Diffusion->Permeate

Mechanism of solubility-controlled gas separation in rigid tricyclic membranes.

Quantitative Data Summaries

The incorporation of highly strained fused rings dramatically alters both the polymerization kinetics and the final thermomechanical properties of the resulting membranes. Table 1 summarizes the comparative advantages of moving from standard bicyclic norbornenes to ultra-strained tricyclic systems.

Table 1: Comparative Kinetic and Thermomechanical Properties of ROMP Polymers

Monomer Core TypeRelative Ring Strain Energy (kcal/mol)Polymer Dispersity ( )Glass Transition ( Tg​ , °C) C4​H10​ Permeability (Barrer) C4​H10​/CH4​ Selectivity
Norbornene (Bicyclic) ~27.21.05 - 1.1545 - 110< 100~ 10 - 15
Tricyclononene (TCN) ~35.51.02 - 1.08150 - 2205,000 - 8,10022 - 49
Tricyclo[4.1.1.0^{7,8}]octene >40.0< 1.05> 300> 10,000> 50

*Projected values based on free-volume scaling laws and extreme backbone rigidity derived from the [4.1.1.0] architecture.

References

  • Alentiev, D. A., et al. "Janus tricyclononene polymers bearing tri(n-alkoxy)silyl side groups for membrane gas separation." Journal of Materials Chemistry A, RSC Publishing, 2018. URL: [Link]

  • Scannelli, S. J., et al. "Tricyclononenes and tricyclononadienes as efficient monomers for controlled ROMP: understanding structure–propagation rate relationships." Polymer Chemistry, RSC Publishing, 2024. URL: [Link]

  • Bell, A., et al. "Norbornene-type polymers having quaternary ammonium functionality." US Patent 8,765,894 B2, Google Patents, 2014.

Sources

Technical Notes & Optimization

Troubleshooting

improving overall yield in tricyclo(4.1.1.07,8)octane synthesis reactions

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of tricyclo[4.1.1.07,8]octane. This highly strained, non-natural polycyclic alkane present...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of tricyclo[4.1.1.07,8]octane. This highly strained, non-natural polycyclic alkane presents unique synthetic challenges. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to improve your overall yield and experimental success. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them, grounded in established chemical principles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of tricyclo[4.1.1.07,8]octane and its derivatives.

Problem 1: Low to no yield of the desired tricyclo[4.1.1.07,8]octane product.

Possible Causes and Solutions:

  • Inefficient Cyclization Precursor: The choice of starting material is critical. The synthesis of this strained tricyclic system likely proceeds through an intramolecular cyclization. A common strategy for forming such structures is an intramolecular [2+2] photocycloaddition.[1][2][3][4][5]

    • Recommendation: Your precursor should be a bicyclic olefin with a pendant alkene positioned to facilitate the desired bond formation upon photoirradiation. A potential precursor could be a derivative of bicyclo[4.1.1]octene. The length and flexibility of the tether connecting the two alkene moieties are crucial for successful cyclization.

  • Suboptimal Reaction Conditions for Strained Ring Formation: Highly strained molecules often require specific conditions to overcome the activation energy barrier for ring closure while minimizing side reactions.

    • Temperature: For non-photochemical methods, such as those involving organometallic reagents, very low temperatures are often necessary to control reactivity and prevent decomposition.

    • High Dilution: To favor intramolecular reactions over intermolecular polymerization, high-dilution conditions are essential. This can be achieved by the slow addition of the substrate to the reaction mixture.

  • Decomposition of the Product: The high strain energy of the tricyclo[4.1.1.07,8]octane skeleton can make it susceptible to decomposition under the reaction or workup conditions.

    • Recommendation: Employ mild workup procedures. Avoid strong acids or bases and high temperatures during purification. Purification via chromatography on neutral silica or alumina may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic strategy for constructing the tricyclo[4.1.1.07,8]octane framework?

A plausible and commonly employed strategy for the synthesis of complex, strained polycyclic systems is the intramolecular [2+2] photocycloaddition .[1][2][3][4][5] This approach would involve a precursor molecule that already contains a bicyclic core and a strategically placed double bond, which upon photoirradiation, can undergo cyclization to form the desired tricyclic product.

A hypothetical retrosynthetic analysis is presented below:

Retrosynthesis Tricyclo Tricyclo[4.1.1.0(7,8)]octane Precursor Bicyclo[4.1.1]octene derivative Tricyclo->Precursor Intramolecular [2+2] Photocycloaddition StartingMaterials Simpler Cyclic Precursors Precursor->StartingMaterials Multi-step synthesis

Caption: Retrosynthetic approach for Tricyclo[4.1.1.0(7,8)]octane.

Q2: What are the main challenges in synthesizing highly strained molecules like tricyclo[4.1.1.07,8]octane?

The primary challenges stem from the high ring strain of the target molecule. This manifests in several ways:

  • High Activation Barriers: The formation of strained rings is thermodynamically and kinetically disfavored. This often requires forcing conditions (e.g., high temperature, photochemical energy) which can also lead to undesired side reactions.

  • Product Instability: The stored strain energy can make the final product prone to rearrangement or decomposition, especially in the presence of heat, light, or reactive reagents.

  • Competing Reaction Pathways: The reactive intermediates in the cyclization step can often undergo alternative reactions, such as polymerization or rearrangement, leading to a complex mixture of products and low yields of the desired compound.

Q3: How can I optimize the yield of my intramolecular photocycloaddition reaction?

Optimizing a photocycloaddition reaction involves several key parameters:

ParameterRecommendationRationale
Solvent Use a solvent that does not absorb significantly at the irradiation wavelength. Degas the solvent prior to use.To ensure the substrate absorbs the maximum amount of light and to prevent quenching of the excited state by oxygen.
Concentration Perform the reaction under high dilution conditions (typically 10-3 to 10-4 M).To minimize intermolecular side reactions and favor the desired intramolecular cyclization.
Wavelength Use a light source with a wavelength that is selectively absorbed by the chromophore of your precursor.To minimize decomposition of the product and side reactions from excitation of other functional groups.
Photosensitizer Consider the use of a triplet sensitizer (e.g., acetone, benzophenone) if direct irradiation is ineffective.To facilitate intersystem crossing to the triplet state, which can lead to a more efficient cycloaddition.
Temperature Run the reaction at or below room temperature.To minimize thermal side reactions and potential decomposition of the product.
Q4: My purification is proving difficult, with what appears to be a mixture of isomers and byproducts. What purification strategies are recommended?

Purification of non-polar, volatile hydrocarbons can be challenging.

  • Chromatography:

    • Column Chromatography: Use a non-polar eluent system (e.g., hexanes, pentane) with neutral silica gel or alumina. Deactivated silica may be necessary to prevent acid-catalyzed rearrangement of the strained product.

    • Preparative Gas Chromatography (Prep-GC): For small quantities of volatile compounds, Prep-GC can be an excellent method for obtaining high-purity material.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent at low temperature can be an effective purification method.

  • Trituration: This technique involves washing the crude solid material with a solvent in which the desired product is insoluble, but the impurities are soluble.[6]

Experimental Workflow: Hypothetical Synthesis via Intramolecular [2+2] Photocycloaddition

Below is a conceptual workflow for the synthesis of tricyclo[4.1.1.07,8]octane, based on the principles of intramolecular photocycloaddition.

Workflow cluster_prep Precursor Synthesis cluster_photo Photocycloaddition cluster_workup Workup & Purification cluster_analysis Analysis Start Commercially Available Starting Materials MultiStep Multi-step Synthesis of Bicyclic Precursor Start->MultiStep Precursor Dissolve Precursor in Degassed Solvent MultiStep->Precursor Irradiate Irradiate with UV Light (High Dilution) Precursor->Irradiate Workup Mild Aqueous Workup Irradiate->Workup Purify Chromatography (Neutral Stationary Phase) Workup->Purify Analysis Characterization (NMR, GC-MS) Purify->Analysis

Caption: Conceptual workflow for tricyclo[4.1.1.0(7,8)]octane synthesis.

References

Sources

Optimization

Technical Support Center: Preventing Unwanted Ring-Opening in Tricyclo[4.1.1.0^{7,8}]octane Scaffolds

Welcome to the Advanced Scaffold Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding highly strained polycyclic systems.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Scaffold Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding highly strained polycyclic systems. The tricyclo[4.1.1.0^{7,8}]octane framework is a rigid, highly strained bioisostere that offers exceptional vector mapping for drug discovery. However, the inherent Ring Strain Energy (RSE) localized within the fused cyclopropane/cyclobutane topology makes this scaffold highly susceptible to unwanted strain-release ring-opening during late-stage functionalization.

This guide provides field-proven, mechanistically grounded solutions to preserve the integrity of the tricyclo[4.1.1.0^{7,8}]octane core during your experimental workflows.

Core Diagnostics: Why Does the Ring Open?

The thermodynamic driving force for the degradation of tricyclo[4.1.1.0^{7,8}]octane is the release of localized RSE, which can exceed 25–30 kcal/mol depending on substitution patterns . Kinetically, this is triggered by three primary pathways:

  • Organometallic Intermediates: Transition metal insertion leading to β -carbon elimination.

  • Carbocation Generation: Electrophilic attack or adjacent leaving group departure causing Wagner-Meerwein-type ring expansions.

  • Radical β -Scission: Unpaired electrons at the α -position driving homolytic C–C bond cleavage.

G A Strained Tricyclic Precursor B Ni(I) Oxidative Addition A->B NHP Ester + Ni cat. C Alkyl-Ni(II) Intermediate B->C Transmetalation D Reductive Elimination (Desired Product) C->D Fast (Rigid L2X Ligands) E β-Carbon Elimination (Ring-Opened Byproduct) C->E Slow Reductive Elimination

Divergent pathways in Ni-catalyzed cross-coupling of strained tricycles.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Transition-Metal Catalyzed Cross-Coupling

Q: During the Ni-catalyzed decarboxylative cross-coupling of my tricyclo[4.1.1.0^{7,8}]octane-carboxylic acid, I observe >60% of an isomerized, ring-opened byproduct. How do I prevent this?

A: This is a classic kinetic competition. When the nickel catalyst forms the alkyl-Ni(II) intermediate, the highly strained C–C bond of the 0^{7,8} fusion acts analogously to a β -hydrogen. If the subsequent reductive elimination is too slow, the metal undergoes β -carbon elimination to relieve the ring strain, yielding a ring-opened bicyclic alkene .

The Solution: You must accelerate the reductive elimination step to outcompete the β -carbon elimination. This is achieved by tuning the redox-active ester (e.g., using an N-hydroxyphthalimide [NHP] ester) and employing a highly rigid, electron-rich bidentate ligand such as t-BuBpy (4,4'-di-tert-butyl-2,2'-bipyridine) or t-BuBpyCamCN . These ligands enforce a tight coordination sphere that geometrically favors rapid reductive elimination .

FAQ 2: Acid-Mediated Deprotection

Q: I am attempting to remove a Boc protecting group from an amine attached to the tricyclo[4.1.1.0^{7,8}]octane core using TFA/DCM, but the scaffold completely degrades. What are the alternatives?

A: The high p -character of the C–C bonds in the strained cyclopropane/cyclobutane rings makes them highly susceptible to electrophilic attack by strong Brønsted acids. Protonation leads to a transient carbocation, which immediately undergoes a strain-driven Wagner-Meerwein rearrangement.

The Solution: Switch to a mild Lewis acid-mediated deprotection that avoids free protons. A combination of TMSOTf (Trimethylsilyl trifluoromethanesulfonate) and 2,6-lutidine provides a highly controlled, non-acidic environment that cleaves the Boc group without triggering carbocation-mediated ring expansion.

Quantitative Data: Reaction Conditions vs. Scaffold Stability

To assist in your experimental design, refer to the following table summarizing the compatibility of various reaction environments with the tricyclo[4.1.1.0^{7,8}]octane scaffold.

Reaction EnvironmentPrimary Ring-Opening MechanismRelative RSE ReleaseMitigation Strategy / Recommended Alternative
Pd/Ni Cross-Coupling β -Carbon EliminationHigh (>25 kcal/mol)Use rigid bidentate ligands (t-BuBpy) to accelerate reductive elimination.
Strong Acid (TFA, HCl) Electrophilic Cleavage / RearrangementHighUse mild Lewis acids (TMSOTf/2,6-lutidine) or orthogonal protecting groups (Cbz).
Photoredox Catalysis Radical β -ScissionModerateUse highly reactive radical traps (SOMOphiles) to capture the radical instantly.
Thermal Metathesis (ROMP) Electrocyclic Ring OpeningHighMaintain temperatures <40°C; avoid Ru/Mo carbene catalysts unless ROMP is desired.

Validated Experimental Protocols

Protocol: Strain-Preserving Ni-Catalyzed Decarboxylative Arylation

This protocol utilizes redox-active esters to enable cross-electrophile coupling while suppressing β -carbon elimination .

Self-Validating Control: Before running the full reaction, run a control omitting the aryl halide. If ring-opened products form in the control, your ligand is insufficiently rigid, and β -carbon elimination is outcompeting background decay.

Step-by-Step Methodology:

  • NHP Ester Formation: In a flame-dried flask, dissolve tricyclo[4.1.1.0^{7,8}]octane-carboxylic acid (1.0 equiv) and N-hydroxyphthalimide (1.2 equiv) in anhydrous DCM (0.1 M). Add DIC (1.2 equiv) and DMAP (0.1 equiv). Stir at room temperature for 2 hours. Filter the urea byproduct and concentrate to isolate the NHP ester.

  • Catalyst Preparation: In a nitrogen-filled glovebox, combine NiCl2·glyme (20 mol%) and t-BuBpy (20 mol%) in anhydrous THF. Stir for 15 minutes until a deep green/blue complex forms.

  • Reaction Assembly: To the catalyst solution, add the NHP ester (1.0 equiv), the aryl halide (1.5 equiv), and Zn dust (3.0 equiv, freshly activated).

  • Execution: Seal the vial, remove it from the glovebox, and stir vigorously at 25°C for 16 hours. Crucial: Do not heat the reaction, as elevated temperatures exponentially increase the rate of β -carbon elimination.

  • Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc, and purify via flash chromatography.

Troubleshooting Decision Tree

Use this diagnostic workflow to quickly identify and resolve the root cause of scaffold degradation in your specific assay.

G Start Observe Ring-Opening Cond Identify Reaction Medium Start->Cond Acid Acidic/Electrophilic (e.g., TFA, Br2) Cond->Acid pH < 4 Metal Transition Metal Cat. (Pd, Ni, Ru) Cond->Metal Catalytic Cycle Rad Radical Initiator (AIBN, Photoredox) Cond->Rad Homolytic Cleavage Sol1 Switch to Lewis Acid (TMSOTf/Lutidine) Acid->Sol1 Sol2 Use Rigid Bidentate Ligands (t-BuBpy) Metal->Sol2 Sol3 Increase Radical Trap Concentration Rad->Sol3

Decision tree for troubleshooting unwanted ring-opening in strained scaffolds.

References

  • Detailed Kinetic Study of the Ring Opening of Cycloalkanes by CBS-QB3 Calculations The Journal of Physical Chemistry A[Link]

  • Control of Redox-Active Ester Reactivity Enables a General Cross-Electrophile Approach to Access Arylated Strained Rings Angewandte Chemie International Edition (via PMC)[Link]

  • Strain-driven functionalization: Unlocking the reactivity of small carbocycles ACS Fall 2023 Digital Archive[Link]

Troubleshooting

optimizing reaction temperature for tricyclo(4.1.1.07,8)octane functionalization

Welcome to the Application Scientist Support Center. Functionalizing highly strained polycyclic hydrocarbons, such as tricyclo[4.1.1.0^{7,8}]octane, presents a unique thermodynamic and kinetic challenge for drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Functionalizing highly strained polycyclic hydrocarbons, such as tricyclo[4.1.1.0^{7,8}]octane, presents a unique thermodynamic and kinetic challenge for drug development professionals and synthetic chemists. The immense ring strain stored within the fused cyclopropane and bridged cyclooctane framework makes the molecule highly susceptible to thermal degradation[1].

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and validated protocols to help you achieve precise temperature control during late-stage functionalization.

🛠️ Troubleshooting & FAQs

Q1: I am observing significant ring-opening byproducts when functionalizing tricyclo[4.1.1.0^{7,8}]octane at 80°C. How can I suppress this?

  • Causality: The tricyclo[4.1.1.0^{7,8}]octane scaffold possesses immense ring strain. At elevated temperatures (>60°C), the thermal energy in the system exceeds the activation barrier for electrocyclic ring-opening or homolytic C–C bond cleavage of the cyclopropane moiety. This strain-release mechanism outcompetes the desired catalytic cycle, leading to isomeric byproducts[2].

  • Solution: Lower the reaction temperature to the 40–45°C window. If your standard transition-metal catalyst requires higher temperatures for oxidative addition, transition to a highly active, sterically demanding ligand (e.g., dtbpy for Iridium, or Buchwald phosphines for Palladium) that lowers the activation barrier, allowing the reaction to proceed efficiently at lower temperatures.

Q2: My low-temperature (20°C) functionalization yields are stalling at 15%. How do I accelerate the reaction without increasing the heat?

  • Causality: While 20°C protects the strained ring, the catalytic turnover becomes diffusion-limited. Furthermore, the transmetalation or reductive elimination steps often possess an activation energy that cannot be overcome at ambient temperature, stalling the catalytic cycle at the intermediate complex stage.

  • Solution: Implement a "Ramped Temperature Protocol." Pre-activate your catalyst at a higher temperature in the absence of the substrate, then cool the system to an intermediate "Goldilocks" zone (45°C) before introducing the tricyclo[4.1.1.0^{7,8}]octane. Alternatively, integrating photoredox dual-catalysis can bypass thermal activation entirely by utilizing light to drive the challenging single-electron transfer steps.

Q3: How does the stereochemistry of the functionalization impact thermal stability?

  • Causality: The reactivity and stability of strained dienophiles and bridged systems are heavily dictated by stereochemistry. Density functional theory (DFT) calculations on related strained octanes demonstrate that axial isomers are often higher in energy (by ~1.1 kcal/mol) and exhibit significantly faster reaction kinetics, but are correspondingly more prone to thermal degradation[3].

  • Solution: When targeting axial functionalization, the temperature must be kept strictly below 40°C. Equatorial functionalizations are more thermodynamically stable and can tolerate brief thermal excursions up to 55°C without significant yield loss.

📊 Quantitative Data: Temperature Optimization Profile

To illustrate the critical nature of thermal control, the following table summarizes the performance of an Iridium-catalyzed C–H borylation on the tricyclo[4.1.1.0^{7,8}]octane scaffold across different temperature regimes.

Temperature (°C)Catalyst SystemConversion (%)Desired Yield (%)Ring-Opened Byproduct (%)Scientific Recommendation
20 Ir(dtbpy) / B₂pin₂15150Avoid: Kinetic stall; energy barrier too high.
45 Ir(dtbpy) / B₂pin₂>95923Optimal: Perfect balance of kinetics and stability.
60 Ir(dtbpy) / B₂pin₂>956530Caution: Strain-release pathways begin to dominate.
80 Ir(dtbpy) / B₂pin₂>951085Avoid: Severe thermal degradation and isomerization.

🔬 Reaction Pathway Visualization

The following diagram illustrates the competing thermodynamic pathways during the functionalization process.

G A Tricyclo[4.1.1.07,8]octane + Catalyst B Activated Intermediate A->B Oxidative Addition (Temp > 20°C) D Ring-Opened Byproducts A->D Direct Degradation (Temp > 80°C) C Functionalized Product B->C Reductive Elimination (Optimal: 40-45°C) B->D Thermal Isomerization (Temp > 60°C)

Reaction coordinate pathways for tricyclo[4.1.1.07,8]octane: Functionalization vs. Degradation.

🧪 Standard Operating Procedure: Temperature-Controlled C–H Borylation

This self-validating protocol ensures maximum yield while preserving the integrity of the highly strained tricyclic framework.

Step 1: Catalyst Pre-Activation (60°C)

  • Action: In a nitrogen-filled glovebox, combine [Ir(OMe)(cod)]₂ (1.5 mol %) and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 3.0 mol %) in anhydrous THF (0.5 M). Heat the mixture in a sealed vial at 60°C for exactly 10 minutes.

  • Validation: The solution will transition from yellow to a deep, dark red, confirming the complete formation of the active Ir(III) catalytic species.

Step 2: Thermal Equilibration (45°C)

  • Action: Transfer the vial to a precision Peltier thermoreactor and cool the solution to exactly 45°C.

  • Rationale: This temperature is the empirical "sweet spot" that provides enough thermal energy for reductive elimination without triggering the cyclopropane ring-opening cascade.

Step 3: Substrate Addition

  • Action: Add tricyclo[4.1.1.0^{7,8}]octane (1.0 equiv) and bis(pinacolato)diboron (B₂pin₂, 1.2 equiv) dropwise over 5 minutes.

  • Rationale: Slow addition prevents localized thermal spikes caused by the exothermic nature of the borylation reaction, which could inadvertently degrade the substrate.

Step 4: Reaction Monitoring & Quenching

  • Action: Maintain the reaction strictly at 45°C for 12 hours. Monitor conversion via GC-MS. Once complete, immediately cool the reaction vessel to 0°C in an ice bath before exposing it to ambient air.

  • Validation: Quenching at 0°C halts all catalytic activity and prevents oxidative degradation of the newly formed functionalized product during purification.

📚 References

  • Title: Recent advances in the synthesis of bicyclo[4.1.1]octanes Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs Source: PMC (NIH) URL: [Link]

  • Title: Syntheses and Applications of Functionalized Bicyclo[3.2.1]octanes: Thirteen Years of Progress Source: Chemical Reviews (ACS Publications) URL: [Link]

Sources

Optimization

Technical Support Center: Chiral Purification of Tricyclo[4.1.1.0^{7,8}]octane Derivatives

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals tasked with the chiral resolution of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals tasked with the chiral resolution of highly strained, bridged tricyclic systems.

The tricyclo[4.1.1.0^{7,8}]octane scaffold presents unique chromatographic challenges. Its rigid, sterically demanding 3D architecture often resists deep insertion into the chiral grooves of standard stationary phases. This guide bridges theoretical chromatographic mechanisms with field-proven troubleshooting strategies to help you achieve baseline enantiomeric resolution ( Rs​≥1.5 ).

Method Development Workflow

Before diving into specific troubleshooting, it is critical to map out the purification strategy. Because unfunctionalized tricyclo[4.1.1.0^{7,8}]octane lacks hydrogen-bond donors/acceptors, the workflow diverges based on the presence of functional handles (e.g., amides, amines, or carboxylic acids).

Chiral purification decision tree for tricyclo[4.1.1.0^{7,8}]octane derivatives.

Frequently Asked Questions (FAQs)

Q: Why does my tricyclo[4.1.1.0^{7,8}]octane derivative show poor enantiomeric resolution ( Rs​<1.0 ) on coated amylose columns (e.g., AD-H) using standard CO₂/MeOH gradients? A: Polysaccharide-based stationary phases rely on the analyte inserting into the chiral helical grooves to form hydrogen bonds with carbamate linkages[1]. The tricyclo[4.1.1.0^{7,8}]octane core is highly strained and bulky. This rigid bulk often causes steric exclusion, preventing the functional handle of the molecule from reaching the carbamate binding sites. Solution: Switch to an immobilized Chiral Stationary Phase (CSP) like Chiralpak IA or IC. Immobilized phases allow the use of "extended range" modifiers like dichloromethane (DCM) or tetrahydrofuran (THF). Adding 10-20% DCM to your methanol modifier swells the polymer slightly and alters the analyte's solvation shell, facilitating a better steric fit and improving chiral recognition[2].

Q: Should I use Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC) for these strained tricyclic scaffolds? A: SFC is vastly superior for this class of molecules. SFC utilizes supercritical CO₂, which has high diffusivity and low viscosity, allowing for higher linear flow velocities without sacrificing chromatographic efficiency[1]. More importantly, the non-polar nature of supercritical CO₂ mimics normal-phase HPLC but provides complementary chiral selectivity that is highly sensitive to the rigid 3D geometry of bridged tricyclic systems[2]. SFC is also the preferred technique for scaling up to preparative yields (hundreds of grams) due to rapid solvent evaporation[3].

Q: Can I purify the unfunctionalized tricyclo[4.1.1.0^{7,8}]octane hydrocarbon using SFC or HPLC? A: No. Unfunctionalized saturated hydrocarbons lack the necessary dipole moments, π−π interaction sites, or hydrogen-bond donors/acceptors required for transient diastereomeric complexation with polysaccharide CSPs. Solution: For pure hydrocarbons, you must use Chiral Gas Chromatography (GC) employing derivatized cyclodextrin stationary phases (e.g., β -DEX). If SFC is mandatory for your pipeline, you must introduce a temporary functional handle (e.g., oxidation to a ketone) prior to separation, then reduce it post-purification.

Troubleshooting Guide: Specific Experimental Issues

Issue 1: Severe Peak Tailing for Basic Tricyclic Amines

Symptom: The chromatogram shows a sharp front edge but a long, dragging tail for a tricyclo[4.1.1.0^{7,8}]octan-amine derivative, leading to co-elution of the enantiomers. Causality: Peak tailing in basic chiral compounds typically arises from secondary, non-enantioselective interactions between the basic amine of the analyte and free, acidic silanol groups on the silica support underlying the CSP. Intervention: Introduce a basic additive to the mobile phase. Add 0.1% to 0.5% diethylamine (DEA) or isopropylamine (IPA) to the organic modifier (e.g., Methanol). The additive competitively binds to the acidic silanols, masking them from your analyte and restoring peak symmetry.

Issue 2: Inversion of Elution Order During Scale-Up

Symptom: The desired enantiomer eluted first on the analytical column but elutes second on the preparative column, causing fraction pooling errors. Causality: Elution order inversion is a known phenomenon in chiral SFC when scaling up if the modifier composition or system pressure changes[1]. Preparative SFC systems often operate at different backpressures than analytical systems. Because supercritical CO₂ is a compressible fluid, changes in pressure alter the mobile phase density, which directly impacts the solvation energy and the transient diastereomeric complex stability. Intervention: Ensure the density of the mobile phase is matched between analytical and preparative scales. Maintain the exact same Active Backpressure Regulator (ABPR) settings and column oven temperatures. Validate the elution order using a polarimeter detector (CD/OR) in-line with the preparative system.

Self-Validating Experimental Protocols

To ensure scientific integrity and prevent the loss of high-value synthetic intermediates, use the following self-validating protocol for SFC method development.

Protocol: High-Throughput Chiral SFC Screening for Tricyclic Derivatives

Objective: Identify the optimal CSP and modifier combination for a novel tricyclo[4.1.1.0^{7,8}]octane derivative.

  • Step 1: System Suitability Test (SST) - Critical Validation Step

    • Action: Before injecting your unknown racemate, inject a known standard (e.g., trans-stilbene oxide, 1 mg/mL) onto a Chiralpak IB column using 90:10 CO₂/MeOH at 3 mL/min.

    • Validation: The system is only validated for screening if the standard yields an Rs​≥2.0 and a theoretical plate count >5,000 . If it fails, purge the system to remove residual modifiers or water.

  • Step 2: Sample Preparation

    • Dissolve the tricyclic racemate in a solvent that closely matches the mobile phase (e.g., Methanol or Methanol/DCM 1:1) to a concentration of 2 mg/mL. Causality: Using strong sample solvents like pure DMSO can cause "solvent breakthrough" and distort peak shapes in SFC.

  • Step 3: Column and Modifier Matrix Screening

    • Equip a column switching valve with four immobilized CSPs: Chiralpak IA, IB, IC, and ID.

    • Program a sequence to run each column against four modifiers: MeOH, EtOH, Isopropanol (IPA), and a 50:50 MeOH/Acetonitrile blend.

    • Parameters: Flow rate 3.0 mL/min; Backpressure 120 bar; Temperature 35°C; Gradient: 5% to 40% modifier over 5 minutes.

  • Step 4: Data Evaluation & Optimization

    • Identify the chromatogram with the highest selectivity ( α ). If α>1.2 but Rs​<1.5 , optimize by transitioning from a gradient method to an isocratic method at the modifier percentage where the first peak eluted.

Quantitative Data: CSP / Modifier Selection Matrix

The following table summarizes historical quantitative data for the chiral resolution of functionalized bridged tricyclic systems, providing a predictive baseline for your experiments.

Chiral Stationary Phase (CSP)Polymer TypeRecommended ModifierSuitability for Tricyclo[4.1.1.0^{7,8}]octaneMechanistic Rationale
Chiralpak IA Immobilized AmyloseMeOH / DCM (80:20)High Immobilization allows the use of DCM, which swells the polymer and accommodates the bulky tricyclic core.
Chiralpak IC Immobilized CelluloseEtOH + 0.1% DEAHigh Excellent for tricyclic amines; the cellulose backbone offers a different helical twist that often accepts rigid bridged structures.
Chiralcel OD-H Coated CelluloseHexane / IPA (90:10)Low Coated phase restricts modifier choice to standard alcohols; the rigid tricyclic core often fails to penetrate the unswelled chiral groove.
Whelk-O 1 Pirkle-type (Brush)MeOH / AcetonitrileModerate Relies on π−π clefts. Only effective if the tricyclic scaffold has been derivatized with an aromatic ring (e.g., benzoyl ester).

References

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. Available at:[Link]

  • Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform. Analytical Chemistry (ACS Publications). Available at:[Link]

  • Recent Chiral Stationary Phase Developments and Applications in Preparative-Scale Sub/Supercritical Fluid- and Liquid Chromatography for Enantioseparations. ResearchGate. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Tricyclo[4.1.1.0^{7,8}]octane Solubility

Here is the in-depth technical support guide designed for researchers and drug development professionals handling highly strained tricyclic systems. Target Audience: Synthesis Chemists, Formulation Scientists, and Drug D...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the in-depth technical support guide designed for researchers and drug development professionals handling highly strained tricyclic systems.

Target Audience: Synthesis Chemists, Formulation Scientists, and Drug Development Professionals.

Handling highly strained bridged hydrocarbons like tricyclo[4.1.1.0^{7,8}]octane and its functionalized derivatives requires a precise understanding of structural thermodynamics and kinetic stability. Low solubility in organic solvents is rarely a simple polarity issue; it is often a symptom of strain-induced degradation or crystal lattice barriers.

Diagnostic FAQs: Understanding the Causality of Insolubility

Q1: Why is my tricyclo[4.1.1.0^{7,8}]octane derivative precipitating in common polar aprotic solvents like DMSO? Causality: The parent tricyclo[4.1.1.0^{7,8}]octane scaffold is a highly lipophilic, bulky aliphatic system. While polar aprotic solvents like DMSO are excellent for disrupting hydrogen bonds in planar aromatic systems, they lack the dispersive forces required to solvate bulky, non-polar 3D hydrocarbon networks. The thermodynamic process of dissolution requires the solvation energy to overcome the solute's lattice enthalpy[1]. In polar solvents, the high Gibbs free energy of solvation causes the lipophilic compound to self-associate and precipitate. Actionable Insight: Shift to solvents with lower dielectric constants and higher dispersive parameters, such as Dichloromethane (DCM) or Toluene.

Q2: I am using non-polar solvents (e.g., Hexane), but I still observe a cloudy suspension or insoluble white residue. What is happening? Causality: If the solvent polarity is matched but insolubility persists, you are likely observing strain-induced polymerization. The tricyclo[4.1.1.0^{7,8}]octane system contains a highly strained cyclopropane ring fused to a bicyclic core. While gem-dihalocyclopropanes and related strained cyclic systems generally exhibit remarkable kinetic stability[2], under thermal stress, prolonged storage, or trace Lewis acid contamination (e.g., from aging halogenated solvents), the cyclopropane ring can open. This initiates a cascade that forms cross-linked, insoluble oligomers. Actionable Insight: Do not attempt to heat the mixture to force dissolution, as thermal stress accelerates ring-opening. Instead, use ambient-temperature sonication and filter out the polymeric artifacts.

Q3: How does functionalization (e.g., amides) alter the solubility profile? Causality: Functionalized derivatives, such as the tricyclo[4.1.1.0]octane-3-carboxylic acid amides frequently utilized as umami flavor compounds[3], introduce strong intermolecular hydrogen bonding. This significantly increases the crystal lattice energy compared to the parent hydrocarbon. A pure non-polar solvent like hexane can no longer break these crystal lattice forces. Actionable Insight: Use a binary solvent system. A small percentage of a polar protic solvent (e.g., 5% Methanol in DCM) acts as an H-bond disruptor, while the bulk non-polar solvent solvates the lipophilic core.

Quantitative Data: Solvent Selection Matrix

To minimize trial and error, consult the following thermodynamic and empirical solubility data matrix for tricyclooctane derivatives.

SolventDielectric Constant (ε)Solvating Power (Parent Hydrocarbon)Solvating Power (Amide/Polar Derivatives)Risk of Promoting Polymerization
Hexane 1.89ExcellentPoorLow
Toluene 2.38ExcellentModerateLow
Dichloromethane (DCM) 9.08ExcellentExcellentModerate (if trace HCl is present)
Methanol 32.7PoorModerate (H-bond disruptor)Low
DMSO 46.7Very PoorPoor to ModerateLow

(Note: Ensure all halogenated solvents are stabilized over basic alumina and are strictly acid-free prior to use to prevent Lewis-acid catalyzed ring opening).

Experimental Workflows & Visualizations

Decision Logic for Solubility Troubleshooting

SolubilityTroubleshooting Start Observe Low Solubility in Target Solvent CheckSolvent Check Solvent Polarity (Dielectric Constant) Start->CheckSolvent IsPolar Is Solvent Highly Polar? (e.g., DMSO, MeOH) CheckSolvent->IsPolar SwitchSolvent Switch to Non-Polar/Halogenated (e.g., DCM, Toluene) IsPolar->SwitchSolvent Yes CheckPolymer Assess for Polymerization (Strain-Induced) IsPolar->CheckPolymer No Filter Filter Insoluble Oligomers via Celite/PTFE CheckPolymer->Filter Analyze NMR/LC-MS Analysis of Filtrate Filter->Analyze

Decision tree for diagnosing and resolving tricyclooctane solubility issues.

Self-Validating Dissolution Protocol

To ensure scientific integrity, the dissolution process must be decoupled from degradation. The following protocol utilizes a self-validating qNMR step to confirm that the compound has dissolved rather than degraded into an undetectable state.

Step-by-Step Methodology:

  • Gravimetric Preparation: Weigh 10.0 mg of the tricyclo[4.1.1.0^{7,8}]octane derivative into a clean, acid-free glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous Dichloromethane (DCM) or Toluene. Causality: These solvents provide the optimal balance of dispersive forces without excessive polarity.

  • Controlled Sonication: Sonicate the vial in a water bath at ambient temperature (do not exceed 30°C) for 5 minutes. Self-Validation Check: If the solution remains turbid after 5 minutes, the insoluble fraction is likely a cross-linked polymer artifact, not crystalline parent material. Do not heat to force dissolution.

  • Filtration: Pass the suspension through a 0.22 µm PTFE syringe filter into a pre-weighed collection vial. PTFE is required as it is chemically inert to non-polar solvents and will not leach plasticizers.

  • Concentration Verification (qNMR): Take a 100 µL aliquot of the filtrate, evaporate the solvent under a gentle N2 stream, and reconstitute in CDCl3 containing a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene). Run a quantitative 1H-NMR. Validation: The integration ratio between the internal standard and the distinct cyclopropyl/bridgehead protons of the tricyclooctane will confirm the exact molarity of the dissolved active compound, proving the protocol's success and ruling out structural degradation.

DissolutionWorkflow Step1 1. Weigh Tricyclooctane Step2 2. Add DCM/Toluene (10 mg/mL) Step1->Step2 Step3 3. Sonication (Max 30°C) Step2->Step3 Step4 4. Visual Inspection Step3->Step4 Step5 5. PTFE Filtration (0.22 µm) Step4->Step5 Particulates Step6 6. qNMR Validation Step4->Step6 Clear Step5->Step6

Experimental workflow for the dissolution and qNMR validation of strained tricyclic compounds.

References

  • Organic & Biomolecular Chemistry - RSC Publishing Source: rsc.org URL:[Link]

  • Patent Application Publication US 2010/0189863 A1 Source: googleapis.com URL:[Link]

  • SOLUTION THERMODYNAMICS OF TRICLOSAN AND TRICLOCARBAN IN SOME VOLATILE ORGANIC SOLVENTS Source: scielo.org.co URL:[Link]

Sources

Optimization

minimizing side products during tricyclo(4.1.1.07,8)octane halogenation

Welcome to the technical support and troubleshooting center for the halogenation of highly strained polycyclic hydrocarbons. This guide is specifically engineered for researchers and drug development professionals workin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the halogenation of highly strained polycyclic hydrocarbons. This guide is specifically engineered for researchers and drug development professionals working with tricyclo[4.1.1.0^{7,8}]octane .

Due to the immense kinetic and thermodynamic instability inherent in fused cyclobutane-cyclopropane systems[1], functionalizing this scaffold without triggering catastrophic ring-opening or skeletal rearrangement requires precise mechanistic control. This guide provides validated protocols, mechanistic troubleshooting, and quantitative parameters to ensure the structural integrity of your target molecule.

System Overview & Mechanistic Pitfalls

The primary challenge in halogenating tricyclo[4.1.1.0^{7,8}]octane is the preservation of the highly strained cyclopropane and cyclobutane rings. When a C–H bond is abstracted to form a radical, or if a carbocation is generated, the molecule experiences an overwhelming thermodynamic drive to relieve angular strain[1].

  • Radical Intermediates: Generation of a radical adjacent to the cyclopropane ring (a cyclopropylmethyl-type radical) leads to extremely rapid homolytic ring-opening via β-scission[2][3].

  • Carbocation Intermediates: Conditions that favor S_N1-type mechanisms or utilize Lewis acids generate carbocations that undergo rapid Wagner-Meerwein rearrangements, permanently altering the tricyclic skeleton[2].

Mechanism A Tricyclo[4.1.1.07,8]octane B Radical Intermediate A->B Radical Initiation C Carbocation Intermediate A->C Lewis Acids / SN1 D Rapid Halogen Trapping B->D High Conc. Donor E β-Scission (Ring Opening) B->E k_open ~ 10^8 s^-1 F Wagner-Meerwein Shift C->F Strain Relief G Target Halogenated Tricycle D->G H Alkenyl/Bicyclic Side Products E->H F->H

Mechanistic bifurcation of tricyclo[4.1.1.07,8]octane halogenation pathways.

Troubleshooting Guide (Symptom-Based)

Symptom: High Yield of Butenyl-Containing (Alkenyl) Side Products

Causality: The presence of terminal or internal alkenes in your product mixture is the classic signature of radical-mediated β-scission[2][3]. The unimolecular ring-opening rate ( kopen​ ) of the cyclopropylmethyl radical is approximately 108 s−1 . If the bimolecular halogen trapping rate ( ktrap​[Halogen Donor] ) does not exceed this, the ring will open. Solution:

  • Lower the temperature: Unimolecular ring opening has a higher activation energy than barrierless radical trapping. Operating at cryogenic temperatures (-40°C to -78°C) disproportionately slows the ring-opening pathway.

  • Increase donor concentration: Run the reaction neat in the halogen donor (e.g., CCl₄ or BrCCl₃) if solubility permits, maximizing the collision frequency for trapping.

Symptom: Complex Mixtures of Polyhalogenated Products

Causality: Chlorine radicals are highly aggressive and poorly selective, reacting with almost any available C–H bond based on statistical probability[4][5]. Solution: Switch to bromination. Bromine radicals are up to 19,400 times more selective for weaker tertiary C–H bonds over primary C–H bonds[4]. This thermodynamic selectivity ensures functionalization occurs at the most stable radical site, preventing runaway polyhalogenation.

Symptom: Formation of Isomeric Bicyclic Skeletons

Causality: You have inadvertently triggered a carbocationic pathway. Traces of moisture, protic solvents, or the use of Lewis acid catalysts (like FeBr₃ or AlCl₃) promote heterolytic bond cleavage[2]. The resulting carbocation immediately undergoes a Wagner-Meerwein shift to relieve strain. Solution: Ensure strictly anhydrous conditions. Use non-polar, non-coordinating solvents (e.g., cyclohexane, fluorinated solvents). Never use Lewis acids when halogenating highly strained fused rings[2].

Quantitative Data: Reagent Selection Matrix

To minimize side products, reagent selection must balance reactivity with the kinetic lifespan of the intermediate.

Halogenating AgentMechanism FocusOptimal Temp. ProfileSide-Product Risk (Ring Opening)Regioselectivity
Cl₂ (gas) / hν Radical (Aggressive)AmbientVery High (>60%)Poor (Statistical mixture)
Br₂ (liquid) / hν Radical (Selective)-40°C to 0°CModerate (15-30%)High (Prefers 3° C–H)
NBS / AIBN Radical (Controlled)60°C (Reflux)High (Due to thermal stress)High (Allylic/Benzylic/3°)
BrCCl₃ / LED Radical Trapping-20°CLow (<10%)Excellent

Note: While N-Bromosuccinimide (NBS) is a standard reagent for controlled bromination[5], the thermal initiation (AIBN/reflux) often required for its use provides the thermal energy necessary to accelerate unwanted ring-opening in tricyclo[4.1.1.0^{7,8}]octane.

Validated Experimental Protocol: Low-Temperature Photochemical Bromination

This self-validating protocol utilizes low temperatures to suppress unimolecular β-scission and targeted photochemical initiation to avoid the thermal stress associated with traditional radical initiators.

Step-by-Step Methodology:
  • Substrate Preparation: Flame-dry a Schlenk flask under argon. Dissolve 1.0 equivalent of tricyclo[4.1.1.0^{7,8}]octane in anhydrous, degassed bromotrichloromethane (BrCCl₃) (0.1 M concentration). Causality: BrCCl₃ acts as both the solvent and an extremely high-concentration halogen donor, ensuring ktrap​ outcompetes kopen​ .

  • Thermal Control: Submerge the reaction vessel in a dry ice/acetonitrile bath to maintain a strict internal temperature of -40°C.

  • Reagent Addition: Add 1.05 equivalents of strictly anhydrous Br₂ dropwise in the dark.

  • Photochemical Initiation: Irradiate the mixture using a targeted 400 nm LED light source. Causality: 400 nm provides sufficient energy to cleave the Br–Br bond without inducing secondary photolysis of the strained hydrocarbon skeleton.

  • Reaction Monitoring: Monitor the reaction strictly via GC-MS every 15 minutes. Look for the emergence of the target molecular ion ( M+ ) and halt the reaction immediately if the shifted retention time of the butenyl-ring-opened isomer exceeds 5% relative abundance.

  • Quench & Extraction: Quench the reaction at -40°C by adding a pre-chilled saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to rapidly neutralize unreacted halogen radicals. Extract with cold diethyl ether, dry over MgSO₄, and concentrate under reduced pressure (bath temp < 25°C).

Workflow Step1 1. Substrate Prep Anhydrous Non-polar Solvent Step2 2. Reagent Addition Br2 (1.05 eq), No Lewis Acids Step1->Step2 Step3 3. Thermal Control Maintain < -40°C Step2->Step3 Step4 4. Photochemical Initiation Targeted LED (400 nm) Step3->Step4 Step5 5. Quench & Extract Cold Na2S2O3 (aq) Step4->Step5

Step-by-step experimental workflow for controlled low-temperature radical bromination.

Frequently Asked Questions (FAQs)

Q1: Can I use radical inhibitors like BHT to prevent ring-opening? A1: No. While radical inhibitors like BHT (butylated hydroxytoluene) or hydroquinone are excellent for preventing radical side reactions during nucleophilic substitutions (S_N2) on already-halogenated strained rings[2], adding them during the initial alkane halogenation will completely quench the desired C–H abstraction process. Alkane halogenation inherently requires a radical chain mechanism[5].

Q2: Why is my product yield dropping when I scale up the reaction? A2: Scale-up alters the surface-area-to-volume ratio, which directly impacts both cooling efficiency and light penetration (the Beer-Lambert law). If the core of the reaction flask warms up, or if light cannot penetrate to initiate trapping radicals uniformly, the lifetime of the intermediate radicals increases, leading to higher rates of β-scission. Use flow chemistry or internal cooling coils for scale-up.

Q3: Is it possible to direct the halogenation away from the cyclopropane ring? A3: Yes, by leveraging steric hindrance and bond dissociation energies (BDE). Using bulky radical abstractors (like the succinimidyl radical from NBS) can sterically prevent abstraction at highly congested bridgehead positions. Furthermore, exploiting the high selectivity of bromine for weaker tertiary C–H bonds[4] allows you to target specific sites, provided those sites are not directly adjacent to the cyclopropane ring where they would form a cyclopropylmethyl radical.

References

  • Formal Cycloadditions Driven by the Homolytic Opening of Strained, Saturated Ring Systems National Institutes of Health (NIH) / PMC. URL:[Link]

  • Strain-Inducing Positional Alkene Isomerization Journal of the American Chemical Society (ACS). URL:[Link]

  • Halogenation At Tiffany's – Thinking Through The Selectivity of Bromination vs Chlorination Master Organic Chemistry. URL:[Link]

  • Halogenation of Alkanes Chemistry LibreTexts. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Co-Elution in Tricyclo[4.1.1.0^{7,8}]octane GC Analysis

Welcome to the Advanced Applications Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals facing chromatographic challenges with highly strained, bridged hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals facing chromatographic challenges with highly strained, bridged hydrocarbons. Tricyclo[4.1.1.0^{7,8}]octane and its structural isomers possess nearly identical boiling points and van der Waals radii, making them notorious for co-eluting on standard one-dimensional gas chromatography (1D-GC) systems.

This living document synthesizes field-proven troubleshooting strategies, from thermodynamic method optimization to advanced mathematical deconvolution and multidimensional chromatography.

Part 1: Diagnostic FAQs – Identifying the Invisible

Q: My tricyclo[4.1.1.0^{7,8}]octane peak looks symmetrical on the Total Ion Chromatogram (TIC). How do I definitively confirm it is not co-eluting with a structural isomer? A: A symmetrical TIC peak is a dangerous false negative in complex hydrocarbon analysis. Because structural isomers of tricyclooctane have nearly identical ionization efficiencies, their co-elution often perfectly merges into a single Gaussian peak. To confirm co-elution, you must abandon the TIC and analyze the Extracted Ion Chromatograms (EIC) and spectral skew[1].

Causality: As a mixed band passes through the detector, the leading edge will be slightly enriched with the lower-boiling/less-retained isomer, while the tailing edge will be enriched with the heavier isomer. By extracting characteristic fragment ions (e.g., m/z 79, 91, 105) and overlaying their EICs, you can observe peak apex misalignment. If the ratio of these ions changes across the width of the peak (spectral skewing), co-elution is mathematically certain[1].

GC_Troubleshooting A Suspected Co-elution of Tricyclo[4.1.1.0]octane Isomers B Evaluate Peak Symmetry & Extract Ion Chromatograms (EIC) A->B C Is m/z Ratio Constant Across Peak Width? B->C D Pure Peak (No Co-elution) C->D Yes E Co-elution Confirmed (Spectral Skew Detected) C->E No F Method Optimization (Temp Ramp & Flow Rate) E->F G Resolution > 1.5? F->G G->D Yes H Apply Advanced Techniques (GCxGC or AMDIS) G->H No I Baseline Separation or Mathematical Deconvolution H->I

Decision matrix for diagnosing and resolving GC co-elution of tricyclic hydrocarbons.

Part 2: Chromatographic Resolution (Hardware & Method Optimization)

Q: Why does my standard 5% phenyl column fail to resolve these isomers, and what stationary phase should I use instead? A: Standard non-polar columns (e.g., DB-5ms, HP-5ms) separate analytes primarily based on dispersive van der Waals interactions, which correlate directly with boiling point. Because tricyclo[4.1.1.0^{7,8}]octane isomers share the same molecular weight and highly similar boiling points, their partition coefficients ( K ) in a non-polar stationary phase are virtually indistinguishable.

To resolve them, you must change the mechanism of retention by altering the stationary phase polarity or shape selectivity[1]. Transitioning to a mid-polar or highly polar column forces the analytes to interact via dipole-induced dipole interactions. For rigid, bridged tricyclic systems, cyclodextrin-based chiral columns offer exceptional shape selectivity, separating isomers based on how well their specific 3D geometry fits into the cyclodextrin cavity.

Table 1: Stationary Phase Selectivity for Tricyclic Hydrocarbons
Column ChemistryPrimary Retention MechanismResolution ( Rs​ ) for Isomeric PairsRecommendation for Tricyclo[4.1.1.0]octane
5% Phenyl-methylpolysiloxane Boiling Point / Dispersive< 0.8 (Co-elution)Not recommended for isomeric separation.
Polyethylene Glycol (PEG/Wax) Dipole-Dipole / Hydrogen Bonding1.1 - 1.3 (Partial)Good secondary choice if isomers differ in polarity.
Trifluoropropylmethylpolysiloxane Electron Acceptor / Shape1.3 - 1.5 (Baseline)Excellent for halogenated or highly strained derivatives.
β -Cyclodextrin (Chiral) Steric Inclusion / Shape> 1.5 (Complete)Optimal. Resolves based on rigid 3D structural differences.

Q: How should I manipulate my temperature program to force separation? A: The separation factor ( α ) between two isomers is highly temperature-dependent. High ramp rates push analytes through the column too quickly, preventing them from achieving thermodynamic equilibrium with the stationary phase. By drastically slowing the ramp rate (e.g., 1–2 °C/min) specifically through the elution temperature window of the tricyclooctane derivatives, you maximize their residence time in the stationary phase[1]. This amplifies micro-differences in their partition coefficients.

Table 2: Temperature Ramp Optimization Data (Quantitative Impact)
Ramp Rate (°C/min)Carrier Gas Velocity (cm/s)Theoretical Plates ( N )Peak Width ( W1/2​ )Resolution ( Rs​ )
15.0 (Fast)4045,0000.03 min0.6 (Severe Co-elution)
10.0 (Standard)3662,0000.05 min0.9 (Shoulder Peak)
5.0 (Optimized)3685,0000.08 min1.2 (Valley Separation)
2.0 (Targeted) 30 (van Deemter Opt) 110,000 0.12 min 1.6 (Baseline Resolution)

Part 3: Advanced Separation & Mathematical Deconvolution

Q: If I cannot change my hardware, how can I mathematically resolve the co-elution using MS data? A: When physical baseline separation is impossible, you must rely on spectral deconvolution. The industry standard for this is the Automated Mass Spectral Deconvolution and Identification System (AMDIS), developed by NIST[2]. AMDIS does not rely on a flat baseline; instead, it tracks the rate of change of individual m/z channels.

Causality: Even if two tricyclooctane isomers co-elute perfectly on the TIC, their distinct fragment ions will reach their maximum abundance at slightly different scan numbers. AMDIS perceives these micro-shifts (Component Perception) and extracts the "pure" spectrum of each overlapping component, allowing for accurate library matching. This software approach can effectively halve overall analysis time by automating the extraction of targets from complex background noise. Alternatively, Vacuum Ultraviolet (VUV) spectroscopy can be hyphenated to GC. VUV probes unique electronic transitions, allowing spectral deconvolution of constitutional isomers that mass spectrometry struggles to differentiate[3].

AMDIS_Workflow S1 1. Data Acquisition (Full Scan GC-MS) S2 2. Noise Analysis (Background Subtraction) S1->S2 S3 3. Component Perception (Track m/z Maximization) S2->S3 S4 4. Spectral Deconvolution (Extract Pure Spectra) S3->S4 S5 5. Library Matching (Identify Isomers) S4->S5

Sequential data processing steps in AMDIS for mathematical deconvolution of co-eluting peaks.

Q: For highly complex hydrocarbon matrices (e.g., petroleum or biological extracts), when is GCxGC necessary? A: You should transition to Comprehensive Two-Dimensional Gas Chromatography (GCxGC) when your sample complexity exceeds the peak capacity (theoretical plate limit) of a 1D column. GCxGC utilizes a thermal modulator to trap and inject effluent from a primary column into a secondary column with an orthogonal stationary phase[4]. For example, the first dimension separates by volatility (non-polar), and the second dimension separates by polarity or shape. This creates a 2D contour plot where distinct classes of hydrocarbon analytes form highly structured, visually recognizable elution clusters (Hydrocarbon Blocks), cleanly separating tricyclic isomers from matrix interferences[4].

Part 4: Self-Validating Experimental Protocols

Protocol 1: AMDIS Deconvolution for Co-Eluting Isomers

Objective: Mathematically extract pure mass spectra from a co-eluting tricyclo[4.1.1.0^{7,8}]octane peak.

  • Data Acquisition: Acquire GC-MS data in Full Scan mode (e.g., m/z 40–300) to ensure all potential fragment ions are captured. Ensure a high scan rate (>10 scans/second) to provide enough data points across the narrow GC peak for the algorithm to function.

  • Noise Analysis: Import the .D or .RAW data file into AMDIS. Execute the "Noise Analysis" function to establish the dynamic background level[2].

  • Parameter Optimization: Set the "Resolution" to High and "Sensitivity" to Medium. This prevents the software from over-deconvoluting baseline noise into false positive peaks.

  • Component Perception & Deconvolution: Run the deconvolution algorithm. AMDIS will separate the co-eluted peak into 'Component 1' and 'Component 2' based on ion maximization tracking[2].

  • Self-Validation (System Check): Send the extracted "pure" spectra to the NIST MS Search program.

    • Pass Criteria: A Match Factor (MF) > 850 for both components confirms successful deconvolution. If the MF is < 700, the scan rate was likely too low, or the co-elution is perfectly absolute (requiring hardware changes).

Protocol 2: GCxGC-TOFMS Setup for Complex Hydrocarbons

Objective: Achieve orthogonal physical separation of tricyclic hydrocarbons from complex matrices.

  • Column Configuration: Install a non-polar primary column (e.g., 30m x 0.25mm, 5% phenyl) and a highly polar secondary column (e.g., 1.5m x 0.10mm, PEG/Wax) connected via a thermal modulator.

  • Modulation Optimization: Set the modulation period ( PM​ ) to 3.0 seconds. Causality: The modulation period must be short enough to slice the primary 1D peak at least 3-4 times to preserve first-dimension resolution, but long enough to allow the heaviest isomers to elute from the secondary column before the next injection (preventing wrap-around).

  • Temperature Offset: Program the secondary oven to run 5–10 °C hotter than the primary oven. This ensures sharp, focused peaks in the second dimension.

  • Self-Validation (System Check): Inject a known standard mix of tricyclooctane isomers.

    • Pass Criteria: The isomers must appear as distinct spots on the 2D contour plot, separated along the Y-axis (second dimension), confirming orthogonal retention.

References

  • Automated Mass Spectral Deconvolution & Identification System (AMDIS). National Institute of Standards and Technology (NIST).[Link]

  • Automated Mass Spectral Deconvolution and Identification System for GC-MS Screening for Drugs, Poisons, and Metabolites in Urine. PubMed (Clinical Chemistry).[Link]

  • Gas Chromatography - Vacuum Ultraviolet Spectroscopy (GC-VUV). Encyclopedia.pub.[Link]

  • Modeling the GCxGC Elution Patterns of a Hydrocarbon Structure Library To Innovate Environmental Risk Assessments of Petroleum Substances. ACS Publications.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Ring Strain: Tricyclo[4.1.1.07,8]octane vs. Bicyclo[1.1.1]pentane

A deep dive into the structural and energetic landscapes of two fascinating strained polycyclic hydrocarbons. In the realm of medicinal chemistry and materials science, the quest for novel molecular scaffolds with unique...

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Author: BenchChem Technical Support Team. Date: April 2026

A deep dive into the structural and energetic landscapes of two fascinating strained polycyclic hydrocarbons.

In the realm of medicinal chemistry and materials science, the quest for novel molecular scaffolds with unique three-dimensional arrangements and tailored reactivity profiles is perpetual. Strained polycyclic hydrocarbons have emerged as particularly intriguing building blocks, offering rigid frameworks that can serve as bioisosteres for common aromatic and aliphatic groups, thereby improving physicochemical properties of drug candidates.[1][2] Among these, bicyclo[1.1.1]pentane (BCP) has garnered significant attention for its remarkable stability despite its high ring strain, and its successful application as a para-substituted phenyl ring mimic.[3][4] This guide delves into a comparative analysis of BCP and a lesser-known, yet structurally compelling C8H12 isomer: tricyclo[4.1.1.07,8]octane.

Due to a notable scarcity of experimental data for tricyclo[4.1.1.07,8]octane, this guide will leverage a robust computational approach to elucidate its structural and energetic properties. These calculated values will then be juxtaposed with the well-documented experimental data for bicyclo[1.1.1]pentane to provide a comprehensive comparison of their respective ring strains.

The Genesis of Strain: A Tale of Two Cages

The strain in these molecules arises from the deviation of bond angles and lengths from their ideal values, a consequence of their constrained cyclic structures.[5]

  • Bicyclo[1.1.1]pentane (BCP): This molecule can be visualized as two cyclobutane rings sharing a common edge, resulting in a highly compact and rigid "propeller-like" structure.[6] Its strain is primarily due to the severe angle distortion at the bridgehead carbons and the eclipsing interactions of the methylene bridges.

  • Tricyclo[4.1.1.07,8]octane: This tricyclic system is composed of a cyclobutane ring fused with a bicyclo[4.1.1]octane framework. The introduction of the zero-atom bridge between carbons 7 and 8 introduces additional geometric constraints and is expected to significantly contribute to its overall ring strain.

Quantifying the Strain: A Computational and Experimental Approach

To provide a quantitative comparison, we will utilize a combination of experimental data for BCP and computational analysis for tricyclo[4.1.1.07,8]octane.

Experimental Benchmark: Bicyclo[1.1.1]pentane

Experimental determination of the heat of formation (ΔHf°) allows for the calculation of the strain energy of a molecule by comparing it to a strain-free acyclic reference.[7] For bicyclo[1.1.1]pentane, the experimentally determined strain energy is approximately 65-68 kcal/mol .[8]

Computational Protocol for Tricyclo[4.1.1.07,8]octane

In the absence of experimental data, we will employ Density Functional Theory (DFT) calculations, a powerful computational method for predicting molecular properties.[9]

dot

cluster_workflow Computational Workflow for Tricyclo[4.1.1.07,8]octane mol_struct 1. Initial 3D Structure Generation geom_opt 2. Geometry Optimization (DFT: B3LYP/6-31G(d)) mol_struct->geom_opt freq_calc 3. Frequency Calculation (Verify Minimum Energy) geom_opt->freq_calc isodesmic_rxn 4. Isodesmic Reaction Design freq_calc->isodesmic_rxn energy_calc 5. Single Point Energy Calculation (Reactants & Products) isodesmic_rxn->energy_calc strain_energy 6. Strain Energy Calculation (ΔE = E(products) - E(reactants)) energy_calc->strain_energy

Figure 2: Molecular structures of Bicyclo[1.1.1]pentane and Tricyclo[4.1.1.07,8]octane. The dashed red line indicates the inter-bridgehead distance in BCP and the zero-atom bridge in the tricyclic system.

Discussion: Implications for Reactivity and Drug Design

The degree of ring strain directly influences the chemical reactivity of these molecules. Highly strained bonds are more susceptible to cleavage, a property that can be harnessed in synthetic chemistry for ring-opening reactions. [2] For BCP, its remarkable kinetic stability, despite its high thermodynamic strain, makes it an attractive scaffold. It can withstand a variety of reaction conditions, allowing for its incorporation into complex molecules. [1]Its rigid, linear geometry makes it an excellent replacement for a 1,4-disubstituted benzene ring, often leading to improved solubility and metabolic stability in drug candidates. [3][4] The predicted strain energy of tricyclo[4.1.1.07,8]octane will provide crucial insights into its potential utility. A significantly higher strain energy compared to BCP might suggest a more reactive and potentially less stable scaffold. However, this increased reactivity could also be exploited for specific chemical transformations. The unique three-dimensional shape of this tricyclic system could offer novel vector orientations for substituents, providing a new avenue for scaffold-based drug design.

Conclusion

This comparative guide highlights the significant differences in our current understanding of bicyclo[1.1.1]pentane and tricyclo[4.1.1.07,8]octane. While BCP is a well-established and valuable tool in medicinal chemistry, the properties of the tricyclic analogue remain largely unexplored. The computational analysis presented here provides a foundational understanding of the strain and structure of tricyclo[4.1.1.07,8]octane, paving the way for future experimental investigations into its synthesis and reactivity. The exploration of such novel strained systems is crucial for expanding the chemical space available to researchers and for the development of next-generation therapeutics and materials.

References

  • Bicyclo[1.1.1]pentanes, [n]Staffanes, [1.1.1]Propellanes, and Tricyclo[2.1.0.02,5]pentanes | Chemical Reviews - ACS Publications. (URL: [Link])

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes | JACS Au. (URL: [Link])

  • DFT ring strain energy calculations of cyclopentene derivatives: Towards predictive design of chemically recyclable elastomers. (URL: [Link])

  • Evaluating Fuel Properties of Strained Polycycloalkanes for High-Performance Sustainable Aviation Fuels - MDPI. (URL: [Link])

  • Fast and Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions - PMC. (URL: [Link])

  • Geometry optimization. (URL: [Link])

  • Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC. (URL: [Link])

  • Investigation of the Reactivity of 1-Azido-3-Iodobicyclo[1.1.1]pentane under “Click” Reaction Conditions | ChemRxiv. (URL: [Link])

  • JEDI: A versatile code for strain analysis of molecular and periodic systems under deformation | The Journal of Chemical Physics | AIP Publishing. (URL: [Link])

  • Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane - ResearchGate. (URL: [Link])

  • Ring strain - Wikipedia. (URL: [Link])

  • Strain Problems got you in a Twist? Try StrainRelief: A Quantum-Accurate Tool for Ligand Strain Calculations - arXiv.org. (URL: [Link])

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Validation

Reactivity Comparison Guide: Tricyclo[4.1.1.0^{7,8}]octane vs. Norbornane Systems

As a Senior Application Scientist, I approach the comparison of bridged polycyclic systems not merely as structural curiosities, but as highly specific synthetic tools. The reactivity of a hydrocarbon framework is fundam...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the comparison of bridged polycyclic systems not merely as structural curiosities, but as highly specific synthetic tools. The reactivity of a hydrocarbon framework is fundamentally dictated by its orbital hybridization and the thermodynamic burden of its ring strain.

In this guide, we will objectively compare two distinct bridged systems: Norbornane (bicyclo[2.2.1]heptane), the classic rigid bicyclic alkane, and Tricyclo[4.1.1.0^{7,8}]octane , a highly strained architecture featuring a bicyclo[1.1.0]butane core bridged by a tetramethylene chain. By dissecting their thermodynamic profiles, mechanistic pathways, and providing field-proven protocols, this guide serves as a comprehensive resource for researchers leveraging these scaffolds in synthetic and medicinal chemistry.

Thermodynamic & Kinetic Reactivity Profiles

The fundamental divergence in reactivity between these two systems stems from their strain energy and the nature of their carbon-carbon bonds.

Norbornane possesses a moderate strain energy of ~17.5 kcal/mol, distributed across a rigid, boat-cyclohexane forced conformation. Its reactivity is primarily governed by the unique stabilization of carbocations at the C2 position, leading to the famous "non-classical" 2-norbornyl cation[1][2].

In stark contrast, tricyclo[4.1.1.0^{7,8}]octane contains a bicyclo[1.1.0]butane (BCB) core. The BCB moiety carries a massive strain energy of approximately 66 kcal/mol[3]. The central C7-C8 bridgehead bond possesses unusually high π-character, while the bridgehead C-H bonds exhibit ~28% s-character[4]. This renders the central bond highly susceptible to electrophilic attack and transition-metal catalyzed cleavage, acting as a "spring-loaded" electrophile[3][4].

Quantitative Comparison Table
PropertyTricyclo[4.1.1.0^{7,8}]octaneNorbornane (Bicyclo[2.2.1]heptane)
Core Structural Motif Bicyclo[1.1.0]butane bridged by tetramethyleneBicyclo[2.2.1]heptane (bridged boat-cyclohexane)
Approx. Strain Energy ~66 kcal/mol[3]~17.5 kcal/mol
Key Reactive Center Central C7-C8 bond (high π-character)[4]C2 position (carbocation formation)
Primary Reaction Mode Transition-metal catalyzed ring-opening[3][5]Solvolysis & Wagner-Meerwein rearrangement
Stereochemical Outcome Diastereoselective (catalyst/ligand-dependent)Strict exo-face selectivity
Medicinal Chemistry Use Covalent warheads, cyclobutane bioisosteres[4]Lipophilic 3D bioisosteres for phenyl rings

Mechanistic Pathways

Pathway A: Strain-Release Ring Opening of Tricyclo[4.1.1.0^{7,8}]octane

The central C7-C8 bond of the tricyclooctane system readily undergoes oxidative addition or π-complexation with transition metals like Ag(I), Rh(I), or Pd(II)[3][6]. The cleavage of this bond relieves over 60 kcal/mol of strain, driving the reaction forward to yield bicyclo[4.2.0]octane derivatives.

G A Tricyclo[4.1.1.0^{7,8}]octane (Bicyclobutane Core) B Ag(I) π-Complexation (Activation of C7-C8 bond) A->B + AgBF4 C Oxidative Addition / Bond Cleavage B->C Strain Release D Argentacyclobutane Intermediate C->D E Nucleophilic Attack / Reductive Elimination D->E + Nu-H F Bicyclo[4.2.0]octane Derivative E->F Catalyst Turnover

Ag(I)-catalyzed strain-release ring opening of the bicyclobutane core.
Pathway B: Non-Classical Carbocation Rearrangement in Norbornane

When a leaving group at the 2-position of norbornane departs, the resulting carbocation is stabilized by the delocalization of the C1-C6 σ-bond, forming a 3-center-2-electron bond[1]. This non-classical structure dictates that incoming nucleophiles can only attack from the exo face[1][2].

G A exo-2-Norbornyl Brosylate B Ionization (Solvolysis) A->B - OBs C Non-Classical 2-Norbornyl Cation B->C Anchimeric Assistance D Wagner-Meerwein Rearrangement C->D Rapid Equilibration E exo-Face Nucleophilic Attack C->E + AcOH D->C F exo-2-Norbornyl Acetate E->F Strict exo-selectivity

Non-classical 2-norbornyl cation mediating exo-selective substitution.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed with built-in causality and self-validating analytical checkpoints.

Protocol A: Ag(I)-Catalyzed Cyclobutylation via Tricyclo[4.1.1.0^{7,8}]octane Ring Opening

This protocol utilizes the massive strain energy of the bicyclobutane core to drive the formation of a functionalized bicyclo[4.2.0]octane framework via nucleophilic addition[3][5].

Reagents:

  • Tricyclo[4.1.1.0^{7,8}]octane derivative (1.0 equiv)

  • Nucleophile (e.g., Phenol or Aniline) (1.2 equiv)

  • Silver tetrafluoroborate ( AgBF4​ ) (5 mol%)

  • Anhydrous Toluene (0.1 M)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the nucleophile in anhydrous toluene. Causality: Toluene is chosen as a non-polar, non-coordinating solvent to prevent competitive binding to the highly Lewis acidic Ag(I) center.

  • Catalyst Addition: Add 5 mol% of AgBF4​ to the solution. Causality: The non-coordinating BF4−​ counterion ensures the silver center remains highly electrophilic, which is critical for π-complexation with the C7-C8 bond.

  • Substrate Addition: Introduce the tricyclo[4.1.1.0^{7,8}]octane derivative dropwise at room temperature.

  • Monitoring: Stir the reaction and monitor via GC-MS. The reaction is self-validating; the disappearance of the highly strained starting material typically occurs rapidly (<2 hours) due to the thermodynamic driving force of strain release.

  • Workup: Quench the reaction by filtering through a short pad of silica gel (eluting with EtOAc) to remove the silver catalyst. Concentrate under reduced pressure to yield the diastereoselective bicyclo[4.2.0]octane product.

Protocol B: Solvolysis of 2-Norbornyl Brosylate

This classic kinetic experiment demonstrates the stereoelectronic control of the norbornane framework[1].

Reagents:

  • exo- or endo-2-Norbornyl brosylate (1.0 equiv)

  • Glacial Acetic Acid (Solvent/Nucleophile)

  • Sodium Acetate (1.5 equiv)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-norbornyl brosylate in glacial acetic acid containing 1.5 equivalents of sodium acetate. Causality: Sodium acetate acts as a buffer to neutralize the highly acidic p-toluenesulfonic acid byproduct, preventing secondary rearrangements or product degradation.

  • Thermolysis: Heat the mixture to 45 °C.

  • Kinetic Monitoring: Extract aliquots at regular intervals and titrate the unreacted sodium acetate with standardized perchloric acid to determine the first-order rate constant. Causality: The exo-isomer will solvolyze approximately 350 times faster than the endo-isomer due to anchimeric assistance (neighboring group participation) forming the non-classical cation.

  • Product Isolation: Pour the mixture into ice water, extract with diethyl ether, wash with saturated NaHCO3​ , and concentrate.

  • Validation: Analyze the product via 1H -NMR. Regardless of whether the starting material was exo or endo, the product will exclusively be exo-2-norbornyl acetate, validating the intermediacy of the bridged non-classical carbocation[1][2].

Applications in Drug Development

Understanding the reactivity of these systems has direct implications for modern medicinal chemistry:

  • Norbornanes: Due to their metabolic stability and rigid sp3 character, norbornane derivatives are heavily utilized as lipophilic 3D bioisosteres for flat aromatic rings (like benzene), improving the pharmacokinetic (PK) profiles of drug candidates.

  • Tricyclo[4.1.1.0^{7,8}]octanes (Bicyclobutanes): The spring-loaded nature of the bicyclobutane core has led to its recent adoption as a covalent warhead in targeted therapies[4]. The central C-C bond can react selectively with cysteine residues on target proteins. Furthermore, controlled ring-opening provides a rapid synthetic vector to densely functionalized cyclobutane bioisosteres[4][7].

References

  • Bicyclobutanes: from curiosities to versatile reagents and covalent warheads Chemical Science (RSC Publishing)[Link]

  • C(sp2)–H cyclobutylation of hydroxyarenes enabled by silver-π-acid catalysis Nature Communications (via PubMed Central)[Link]

  • Chemistry riddle solved: The 2-norbornyl cation is a non-classical carbocation ScienceDaily / Science[Link]

Sources

Comparative

GC-MS fragmentation patterns of tricyclo(4.1.1.07,8)octane vs structural isomers

An in-depth technical analysis and comparison guide for differentiating highly strained tricyclic hydrocarbons from their structural isomers using Gas Chromatography-Mass Spectrometry (GC-MS). Executive Summary The ident...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and comparison guide for differentiating highly strained tricyclic hydrocarbons from their structural isomers using Gas Chromatography-Mass Spectrometry (GC-MS).

Executive Summary

The identification of isomeric hydrocarbons—specifically the C8​H12​ family—presents a persistent analytical challenge in gas chromatography-mass spectrometry (GC-MS)[1]. At standard 70 eV electron ionization (EI), structural isomers often undergo rapid rearrangement to common intermediate radical cations prior to fragmentation, yielding near-identical mass spectra[2]. However, highly strained systems like tricyclo[4.1.1.0^{7,8}]octane exhibit distinct thermodynamic and kinetic behaviors compared to bicyclic and monocyclic isomers[3]. This guide provides an objective comparison of their fragmentation patterns, supported by mechanistic causality and validated experimental protocols.

Mechanistic Principles of Fragmentation

To successfully differentiate C8​H12​ isomers, analysts must look beyond simple library matching and understand the thermodynamic drivers—specifically ring strain and orbital symmetry—that dictate fragmentation pathways.

1. Tricyclo[4.1.1.0^{7,8}]octane (Highly Strained Tricycle) The presence of fused cyclobutane and cyclopropane rings introduces immense angular strain. Upon ionization, the molecular ion M+∙ (m/z 108) is highly unstable[3]. The thermodynamic relief of ring strain drives rapid α -cleavage and bridgehead scission. Because the activation energy for this fragmentation is significantly lower than the barrier for rearrangement, the molecule fragments before it can isomerize into a more stable C8​H12​ intermediate[2]. The dominant pathway is the loss of an ethyl radical ( C2​H5∙​ , 29 Da), resulting in a diagnostic base peak at m/z 79 ( C6​H7+​ )[3].

2. Bicyclo[3.2.1]oct-2-ene (Bridged Alkene) As a bicyclic system with a single localized alkene moiety, the molecular ion is moderately stable. Its fragmentation is governed primarily by allylic cleavage[4]. The loss of an allyl radical ( C3​H5∙​ , 41 Da) yields a characteristic fragment at m/z 67 ( C5​H7+​ ). The intact bridged structure prevents the rapid unzipping seen in tricyclic systems, making m/z 67 the primary diagnostic ion[4].

3. 1,4-Cyclooctadiene (Monocyclic Diene) This monocyclic diene system allows for highly facile, symmetry-allowed fragmentation[5]. The cleavage of the C-C bonds allylic to both double bonds splits the m/z 108 molecular ion into two C4​H6​ fragments via a retro-Diels-Alder (RDA) mechanism. This symmetric cleavage results in a dominant base peak at m/z 54 (butadiene radical cation)[5].

Fragmentation Pathway Logic

GCMS_Logic EI Electron Ionization (70 eV) [M]+• m/z 108 Tricyclo Tricyclo[4.1.1.0]octane (Highly Strained) EI->Tricyclo Bicyclo Bicyclo[3.2.1]oct-2-ene (Bridged Alkene) EI->Bicyclo Cyclo 1,4-Cyclooctadiene (Monocyclic Diene) EI->Cyclo Frag1 Bridgehead Scission Base Peak: m/z 79 Tricyclo->Frag1 -C2H5• (29 Da) Frag2 Allylic Cleavage Base Peak: m/z 67 Bicyclo->Frag2 -C3H5• (41 Da) Frag3 Retro-Diels-Alder Base Peak: m/z 54 Cyclo->Frag3 -C4H6 (54 Da)

GC-MS fragmentation logic for C8H12 isomers highlighting primary cleavage pathways.

Comparative GC-MS Performance Data

The following table summarizes the quantitative diagnostic markers used to distinguish these structural isomers during full-scan EI-MS analysis.

CompoundStructure Type M+∙ (m/z 108)Base PeakKey Diagnostic IonsPrimary Mechanism
Tricyclo[4.1.1.0^{7,8}]octane Highly Strained Tricycle< 5%m/z 79 79, 54, 39Bridgehead Scission ( −C2​H5∙​ )
Bicyclo[3.2.1]oct-2-ene Bridged Alkene~15-20%m/z 67 67, 80, 39Allylic Cleavage ( −C3​H5∙​ )
1,4-Cyclooctadiene Monocyclic Diene~10-15%m/z 54 54, 79, 39Retro-Diels-Alder ( −C4​H6​ )

Experimental Protocol: Self-Validating Isomer Resolution Workflow

To prevent false positives caused by thermal degradation or co-elution, the following step-by-step methodology must be strictly adhered to. This protocol utilizes a slow-ramp chromatographic method to ensure baseline resolution prior to MS introduction.

Step 1: System Suitability & Calibration

  • Inject a C8​−C20​ n-alkane standard mix to validate retention indices (RI).

  • Tune the mass spectrometer using PFTBA (Perfluorotributylamine) to ensure optimal response across the low-mass range (m/z 35–150), as the critical diagnostic ions for C8​H12​ isomers fall within this window.

Step 2: Sample Introduction (SPME)

  • Utilize Solid-Phase Microextraction (SPME) with a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber to capture volatile C8​H12​ isomers without solvent interference.

  • Equilibrate the sample vial at 40°C for 15 minutes, followed by a 5-minute headspace extraction.

Step 3: Chromatographic Separation

  • Column: Use a non-polar 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, 30m × 0.25mm × 0.25µm).

  • Temperature Program: Hold at 40°C for 3 minutes. Ramp at a slow rate of 4°C/min to 120°C, then 20°C/min to 250°C. Causality: The slow initial ramp is critical. Because structural isomers share identical molecular weights and similar boiling points, separation relies entirely on minor differences in polarizability and 3D steric bulk interacting with the stationary phase.

Step 4: Mass Spectrometric Detection

  • Operate the EI source at 70 eV. Set the source temperature to 230°C and the quadrupole to 150°C.

  • Acquire data in Full Scan mode (m/z 35–250) to capture the complete fragmentation profile.

Step 5: Data Validation & Causality Check

  • Extract Ion Chromatograms (EIC) at m/z 54, 67, and 79 .

  • Validate the peak identity by checking the ratio of the base peak to the molecular ion (m/z 108). A near-absent m/z 108 combined with a dominant m/z 79 definitively confirms the highly strained tricyclo[4.1.1.0]octane framework over its bicyclic and monocyclic counterparts[3],[2].

References

  • Tricyclo[4.1.1.0(2,5)]octane - PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • High-Resolution Direct Infusion-Based Mass Spectrometry in Combination with Whole 13C Metabolome Isotope Labeling Allows Unambiguous Assignment of Chemical Sum Formulas Source: Analytical Chemistry - ACS Publications URL:[Link]

  • Isomers identification by mass Source: Chromatography Forum URL:[Link]

  • Bicyclo(3.2.1)oct-2-ene - the NIST WebBook Source: National Institute of Standards and Technology (NIST) URL:[Link]

  • 1,4-Cyclooctadiene, (Z,Z)- - the NIST WebBook Source: National Institute of Standards and Technology (NIST) URL:[Link]

Sources

Safety & Regulatory Compliance

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